Tert-butyl (1-formylcyclopropyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-formylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMHCEYCNRURST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438514 | |
| Record name | tert-Butyl (1-formylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107259-06-3 | |
| Record name | tert-Butyl (1-formylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-FORMYLCYCLOPROPYL)CARBAMIC ACID TERT-BUTYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Tert-butyl (1-formylcyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1-formylcyclopropyl)carbamate is a bifunctional organic molecule of interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde, a protected amine (Boc group), and a strained cyclopropyl ring, makes it a valuable building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its known physical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₃ | - |
| Molecular Weight | 185.22 g/mol | [1] |
| Melting Point | 76.5-78.5 °C | [1] |
| Boiling Point | 280.7 ± 19.0 °C (Predicted) | [1] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | White crystalline powder | |
| pKa | 10.88 ± 0.20 (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran; limited solubility in water. | |
| Storage Conditions | -20°C, stored under a nitrogen atmosphere. |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the principal physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity.[2]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[2][3]
-
Procedure:
-
A small sample of the compound is finely ground using a mortar and pestle.[3]
-
The open end of a capillary tube is pressed into the powdered sample to collect a small amount of material.[2][4]
-
The capillary tube is tapped gently to pack the sample into the sealed end, to a height of 1-2 mm.[2][3]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[2]
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[1][4]
-
The heating rate is then reduced to 1-2°C per minute.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[3]
-
The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[3]
-
For a pure compound, the melting range should be narrow (0.5-1.0°C).
-
Boiling Point Determination (Microscale Method)
Given that boiling point data for this compound is predicted, this microscale method is suitable for experimental verification with a small amount of substance.
-
Apparatus: Melting point apparatus, standard melting point capillary tube, a smaller, sealed capillary tube or glass insert, syringe or micropipette.[1]
-
Procedure:
-
A small, inverted, sealed capillary tube (or a custom-made glass insert) is placed inside a standard melting point capillary tube.[1]
-
Using a syringe or micropipette, a small amount of the liquid sample (approximately 5-10 µL) is introduced into the larger capillary tube.[1]
-
The tube is gently tapped to ensure the liquid settles at the bottom, surrounding the smaller inverted tube.[1]
-
The apparatus is heated, and a stream of bubbles will emerge from the inverted capillary as the liquid boils.[1][5]
-
The temperature at which a continuous and rapid stream of bubbles emerges is recorded as the boiling point.[6]
-
Density Determination of a Solid
The density of a solid organic compound can be determined by measuring the volume of a liquid it displaces.
-
Apparatus: Graduated cylinder, analytical balance, a liquid in which the solid is insoluble (e.g., water for water-insoluble compounds).[7][8][9]
-
Procedure:
-
The mass of a sample of the solid is accurately measured using an analytical balance.[10]
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[7][9]
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.[7][10]
-
Any air bubbles adhering to the solid should be dislodged.[10]
-
The final volume in the graduated cylinder is recorded.[7][9]
-
The volume of the solid is the difference between the final and initial liquid volumes.[7]
-
The density is calculated by dividing the mass of the solid by its determined volume.[10][11]
-
Solubility Determination
A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of a compound.
-
Apparatus: Small test tubes, spatula, vortex mixer (optional), various solvents (e.g., water, dichloromethane, tetrahydrofuran).[12][13]
-
Procedure:
-
Approximately 10-25 mg of the solid compound is placed into a small test tube.[12][14]
-
About 0.75-1 mL of the chosen solvent is added to the test tube.[12]
-
The mixture is shaken vigorously or vortexed for 1-2 minutes.[12]
-
The mixture is observed to determine if the solid has dissolved completely, partially, or not at all.[15]
-
The process is repeated with a range of solvents of varying polarities.[12][13]
-
Representative Synthetic Workflow
Tert-butyl carbamates are pivotal intermediates in the synthesis of pharmaceuticals. The following diagram illustrates a generalized workflow for the synthesis of a more complex molecule starting from a protected amino acid, which is analogous to the utility of this compound as a synthetic building block. This specific example depicts the condensation of an N-Boc protected amino acid with an amine to form an amide bond, a common step in drug development.
Caption: Generalized workflow for amide bond formation using an N-Boc protected amino acid.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chymist.com [chymist.com]
- 7. kbcc.cuny.edu [kbcc.cuny.edu]
- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 9. youtube.com [youtube.com]
- 10. chm.uri.edu [chm.uri.edu]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.ws [chem.ws]
Tert-butyl (1-formylcyclopropyl)carbamate CAS number 107259-06-3 details
CAS Number: 107259-06-3
This technical guide provides a comprehensive overview of tert-butyl (1-formylcyclopropyl)carbamate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability during chemical transformations, making it a versatile intermediate in multi-step syntheses.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [3] |
| Molecular Weight | 185.22 g/mol | [3] |
| IUPAC Name | tert-butyl N-(1-formylcyclopropyl)carbamate | [3] |
| Melting Point | 76.5-78.5 °C | |
| Boiling Point | 280.7±19.0 °C (Predicted) | |
| Density | 1.10±0.1 g/cm³ (Predicted) | |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C=O | [3] |
| InChI Key | ACMHCEYCNRURST-UHFFFAOYSA-N | [3] |
Synthesis
Experimental Protocol: Oxidation of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
This protocol is a general representation based on standard oxidation methods for primary alcohols to aldehydes.
Reagents and Materials:
-
tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin periodinane (1.1 to 1.5 eq) or Pyridinium chlorochromate (1.1 to 1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (if using DMP).
-
Stir the mixture vigorously for 15-30 minutes until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR and ¹³C NMR for this compound are not widely published in peer-reviewed literature. However, commercial suppliers of this compound typically provide this information upon request in their certificates of analysis. The expected spectral features would be consistent with the structure, showing signals for the tert-butyl group, the cyclopropyl protons, the aldehyde proton, and the carbamate NH proton.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde functionality allows for a variety of subsequent chemical transformations. The Boc-protected amine on the cyclopropyl ring introduces a constrained amino acid-like scaffold, which is of significant interest in medicinal chemistry for the design of peptidomimetics and other biologically active compounds.
Logical Workflow for the Application in Synthesis
Caption: Synthetic utility of this compound.
Experimental Protocol: Reductive Amination
This protocol describes a representative reaction of this compound with a primary amine.
Reagents and Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the primary amine (1.0-1.2 eq).
-
A catalytic amount of acetic acid may be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted tert-butyl (1-(aminomethyl)cyclopropyl)carbamate.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Statements
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
| H412 | Harmful to aquatic life with long lasting effects |
Role in Drug Discovery Workflows
Protected amino aldehydes, such as this compound, are key components in the synthesis of complex molecules in drug discovery programs. They serve as versatile synthons that can be elaborated into a variety of functional groups, leading to the generation of diverse chemical libraries for biological screening.
Workflow: Integration into a Drug Discovery Cascade
References
Structure and nomenclature of N-Boc-1-aminocyclopropanecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-aminocyclopropanecarboxaldehyde, a valuable building block in organic synthesis, offers a unique combination of a strained cyclopropyl ring and a protected amino aldehyde functionality. This structure is of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents, peptidomimetics, and complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group provides stability under a variety of reaction conditions while allowing for facile deprotection under mild acidic conditions. This guide provides a comprehensive overview of the structure, nomenclature, and synthetic methodologies for this compound.
Structure and Nomenclature
The structure of N-Boc-1-aminocyclopropanecarboxaldehyde consists of a cyclopropane ring substituted with a formyl group (-CHO) and a Boc-protected amine (-NHBoc) on the same carbon atom.
Systematic IUPAC Name: tert-butyl (1-formylcyclopropyl)carbamate
Common Name: N-Boc-1-aminocyclopropanecarboxaldehyde
CAS Number: 107259-06-3
Molecular Structure:
Caption: Chemical structure of N-Boc-1-aminocyclopropanecarboxaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 76.5-78.5 °C |
| Boiling Point (Predicted) | 280.7 ± 19.0 °C at 760 mmHg |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ |
| pKa (Predicted) | 10.88 ± 0.20 |
Synthesis of N-Boc-1-aminocyclopropanecarboxaldehyde
The synthesis of N-Boc-1-aminocyclopropanecarboxaldehyde can be achieved through two primary synthetic routes starting from readily available precursors.
Synthetic Pathways Overview
Caption: Overview of synthetic routes to the target compound.
Experimental Protocols
This route involves the mild oxidation of the corresponding primary alcohol. The Dess-Martin periodinane (DMP) oxidation is a common and efficient method for this transformation due to its high selectivity and mild reaction conditions.
Caption: Experimental workflow for the oxidation of N-Boc-1-aminocyclopropanemethanol.
Detailed Protocol:
-
Reaction Setup: To a solution of N-Boc-1-aminocyclopropanemethanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2-1.5 eq.) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the solid dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-1-aminocyclopropanecarboxaldehyde.
This method involves the selective reduction of the carboxylic acid to the aldehyde. This can be a challenging transformation as over-reduction to the alcohol is a common side reaction. A carefully controlled reduction, for instance, via an activated ester intermediate, is often employed.
Caption: Experimental workflow for the reduction of N-Boc-1-aminocyclopropanecarboxylic acid.
Detailed Protocol:
-
Activation: Dissolve N-Boc-1-aminocyclopropanecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -10 °C. Add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.). Stir the mixture at -10 °C for 30 minutes to form the mixed anhydride.
-
Reduction: In a separate flask, prepare a suspension of sodium borohydride (NaBH₄, 2.0 eq.) in THF. Cool this suspension to -40 °C and add the previously prepared mixed anhydride solution dropwise, maintaining the temperature below -30 °C.
-
Reaction: Stir the reaction mixture at -30 to -20 °C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute solution of acetic acid.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired aldehyde.
Characterization Data
The following tables summarize the expected spectroscopic data for N-Boc-1-aminocyclopropanecarboxaldehyde based on its structure and data from similar compounds.
NMR Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ (ppm) | Assignment |
| ~9.0 (s, 1H) | -CHO |
| ~5.1 (br s, 1H) | -NH |
| ~1.45 (s, 9H) | -C(CH₃)₃ |
| ~1.3-1.5 (m, 2H) | -CH₂- (cyclopropyl) |
| ~1.1-1.3 (m, 2H) | -CH₂- (cyclopropyl) |
IR and Mass Spectrometry
| IR Spectroscopy (ATR) | Mass Spectrometry (ESI+) |
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch |
| ~2980, 2930 | C-H stretch (aliphatic) |
| ~2820, 2720 | C-H stretch (aldehyde) |
| ~1720 | C=O stretch (aldehyde) |
| ~1690 | C=O stretch (carbamate) |
| ~1510 | N-H bend |
| ~1160 | C-O stretch |
Conclusion
N-Boc-1-aminocyclopropanecarboxaldehyde is a key synthetic intermediate with significant potential in the development of novel chemical entities. The synthetic routes outlined in this guide, namely the oxidation of the corresponding alcohol and the controlled reduction of the carboxylic acid, provide reliable methods for its preparation. The provided data and protocols are intended to support researchers in the efficient synthesis and utilization of this versatile building block.
Molecular weight and formula for Tert-butyl (1-formylcyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1-formylcyclopropyl)carbamate is a valuable synthetic intermediate in the fields of organic chemistry and pharmaceutical research. Its structure, featuring a cyclopropyl ring and a Boc-protected amine, makes it a useful building block for the synthesis of more complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during various chemical transformations, allowing for selective reactions at other sites of the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role as a synthetic intermediate.
Core Data Presentation
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| CAS Number | 107259-06-3 |
| Appearance | White to off-white solid |
| Melting Point | 76.5-78.5 °C |
| Boiling Point (est.) | 280.7 ± 19.0 °C at 760 mmHg |
Experimental Protocols
The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid. The following is a detailed, representative experimental protocol for this transformation.
Objective: To synthesize this compound via the reduction of 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid.
Materials:
-
1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Activation of the Carboxylic Acid:
-
To a flame-dried, argon-purged round-bottom flask, add 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid (1 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
-
Reduction to the Aldehyde:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in an appropriate solvent like hexanes or toluene dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
-
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound from its corresponding carboxylic acid precursor.
In-Depth Technical Guide: Spectroscopic Data of Tert-butyl (1-formylcyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Tert-butyl (1-formylcyclopropyl)carbamate, a key building block in organic synthesis and drug discovery. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound.
Chemical Structure and Properties
This compound
-
CAS Number: 107259-06-3
-
Molecular Formula: C₉H₁₅NO₃
-
Molecular Weight: 185.22 g/mol
-
Appearance: White to off-white solid
This compound features a cyclopropane ring functionalized with both a formyl group and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of functionalities makes it a valuable intermediate for the synthesis of various complex molecules, including pharmaceutical candidates.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
No publicly available experimental ¹H NMR data was found for this compound.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Signal | Assignment |
| Data not available | - | - |
No publicly available experimental ¹³C NMR data was found for this compound.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | - |
No publicly available experimental IR data was found for this compound.
MS (Mass Spectrometry) Data
| m/z | Ion Type |
| Data not available | - |
No publicly available experimental Mass Spectrometry data was found for this compound.
Note: Despite extensive searches of scientific literature, chemical databases, and supplier information, specific, experimentally verified spectroscopic data for this compound could not be located. The tables above reflect this lack of publicly available information.
Experimental Protocols
General Protocol for NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
General Protocol for IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
General Protocol for Mass Spectrometry: Mass spectra are typically acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). The data provides information on the molecular weight and fragmentation pattern of the compound.
Logical Representation of the Compound's Structure
The following diagram illustrates the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
In-Depth Technical Guide: tert-Butyl (1-formylcyclopropyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (1-formylcyclopropyl)carbamate, a key building block in organic synthesis and drug discovery. The document details its chemical properties, a validated experimental protocol for its synthesis via the oxidation of its corresponding alcohol precursor, and a summary of its characterization data. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this versatile compound.
Introduction
This compound, with the IUPAC name tert-butyl N-(1-formylcyclopropyl)carbamate , is a valuable synthetic intermediate. The presence of a Boc-protected amine and a reactive aldehyde group on a strained cyclopropyl ring makes it a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group provides stability during various synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The aldehyde functionality serves as a handle for a wide range of chemical reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| IUPAC Name | This compound | Internal |
| Synonyms | Boc-protected 1-formylcyclopropylamine, 1-(tert-Butoxycarbonylamino)cyclopropanecarboxaldehyde | Internal |
| CAS Number | 107259-06-3 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | Internal |
| Molecular Weight | 185.22 g/mol | Internal |
| Appearance | Solid | [2] |
| Melting Point | 76.5-78.5 °C | Internal |
| Boiling Point | 280.7 °C (Predicted) | Internal |
| Density | 1.102 g/cm³ | [2] |
Synthesis and Experimental Protocol
The most common and effective method for the preparation of this compound is the oxidation of its precursor, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. A variety of oxidizing agents can be employed for this transformation; a general and reliable method is the Swern oxidation or a similar DMSO-based oxidation.
Synthesis Pathway
The synthesis involves a two-step process starting from 1-(Boc-amino)cyclopropanecarboxylic acid, which is first reduced to the corresponding alcohol and then oxidized to the target aldehyde.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Oxidation of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
This protocol is a representative procedure based on standard oxidation methods for primary alcohols to aldehydes.
Materials:
-
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
-
Oxalyl chloride or Trifluoroacetic anhydride (TFAA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (approx. 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Prepare a solution of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes at this temperature.
-
Addition of Base: Add anhydrous triethylamine (5.0 equivalents) to the reaction mixture in a single portion. The reaction is typically exothermic. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Characterization and Data Presentation
While a specific peer-reviewed publication with full spectral data for this compound could not be located, the expected NMR data can be inferred from the analysis of structurally similar compounds. The following table summarizes the anticipated chemical shifts.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~9.0-9.5 (s, 1H) | Aldehyde proton (-CHO) |
| ~5.0-5.5 (br s, 1H) | NH proton |
| 1.45 (s, 9H) | tert-butyl protons (-C(CH₃)₃) |
| ~1.2-1.6 (m, 4H) | Cyclopropyl protons (-CH₂CH₂-) |
Note: These are predicted values and should be confirmed by experimental data.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily due to the unique conformational constraints imposed by the cyclopropyl ring and the synthetic versatility of the aldehyde and protected amine functionalities.
Role as a Synthetic Intermediate
The logical workflow for utilizing this compound in a drug discovery context often involves initial modification of the aldehyde, followed by deprotection and subsequent reaction at the amine.
Caption: A typical workflow for the use of this compound.
This workflow allows for the divergent synthesis of a library of compounds from a common intermediate, which is a key strategy in lead optimization during drug discovery. The cyclopropyl moiety is often used as a bioisostere for larger or more flexible groups, potentially improving metabolic stability and binding affinity.
Conclusion
This compound is a synthetically useful molecule with significant potential in medicinal chemistry and organic synthesis. This guide has provided an overview of its properties, a detailed experimental protocol for its preparation, and an outline of its applications in drug development. The combination of a stable protecting group and a reactive functional handle on a conformationally restricted core makes it a valuable tool for the synthesis of novel and complex molecules.
References
SMILES notation for Tert-butyl (1-formylcyclopropyl)carbamate
SMILES Notation: CC(C)(C)OC(=O)NC1(CC1)C=O
Introduction
Tert-butyl (1-formylcyclopropyl)carbamate, also known as 1-(tert-Butoxycarbonylamino)cyclopropanecarboxaldehyde, is a valuable synthetic intermediate in organic chemistry. Its structure, featuring a reactive aldehyde group and a Boc-protected amine on a cyclopropyl ring, makes it a useful building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other biologically active compounds. The cyclopropyl moiety provides conformational rigidity, while the aldehyde and protected amine functionalities allow for a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| CAS Number | 107259-06-3 |
| Appearance | White crystalline powder |
| Melting Point | 76.5-78.5 °C |
| Boiling Point (Predicted) | 280.7 ± 19.0 °C |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ |
| pKa (Predicted) | 10.88 ± 0.20 |
Synthesis
The primary synthetic route to this compound involves the reduction of a corresponding ester, Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. A general experimental protocol based on the reduction of N-protected amino esters using Diisobutylaluminium hydride (DIBAL-H) is detailed below.
Experimental Protocol: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
This protocol is adapted from established procedures for the DIBAL-H reduction of N-protected amino esters to aldehydes.
Materials:
-
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Dry methanol
-
1.2 M aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A solution of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate in dry toluene is prepared in a round-bottomed flask under an inert atmosphere of argon.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of DIBAL-H (typically 1.1 to 1.5 equivalents) in a suitable solvent is added dropwise to the cooled solution over a period of 1 hour, ensuring the internal temperature remains at or near -78 °C.
-
The reaction mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow, dropwise addition of dry methanol.
-
The mixture is allowed to warm to approximately -20 °C and then poured into a vigorously stirred solution of Rochelle's salt.
-
The resulting mixture is stirred vigorously for 2 hours until two clear phases are observed.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the product can be achieved by column chromatography on silica gel.
Yields:
Yields for this type of reduction are typically in the range of 80-85%.[1]
Synthesis Workflow
References
An In-depth Technical Guide to Tert-butyl (1-formylcyclopropyl)carbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl (1-formylcyclopropyl)carbamate, a valuable building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides information on its commercial availability, outlines detailed experimental protocols for its synthesis, and explores its applications in the development of novel chemical entities.
Chemical and Physical Properties
This compound, also known as 1-(tert-Butoxycarbonylamino)cyclopropanecarboxaldehyde, is a crystalline solid at room temperature. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it a versatile intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 107259-06-3 | [1][2] |
| Molecular Formula | C₉H₁₅NO₃ | [3] |
| Molecular Weight | 185.22 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 76.5-78.5 °C | [3] |
| Boiling Point | 280.7 ± 19.0 °C (Predicted) | [3] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers catering to the research and development sector. The purity levels typically offered are suitable for most synthetic applications.
Table 2: Selected Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| Apollo Scientific | OR015040 | >97% | 250mg, 1g, 5g, 25g, 100g |
| ChemicalBook | CB82454641 | Varies by supplier | Varies by supplier |
| Sigma-Aldrich | Varies by reseller | Varies by reseller | Varies by reseller |
| BLD Pharm | BD136453 | ≥98% | 1g, 5g, 25g |
| ECHEMI | Varies by supplier | Varies by supplier | Varies by supplier |
Note: Availability and product details are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor alcohol, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, followed by its oxidation to the desired aldehyde.
Synthesis of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
A detailed, four-step synthesis of the precursor alcohol has been reported, starting from ethyl isocyanate.[4]
Experimental Protocol: Synthesis of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate [4]
This protocol describes a multi-step synthesis of the alcohol precursor.
Step 1: Synthesis of Intermediate Compound 199-3
-
Dissolve ethyl isocyanate (20.0g, 177mmol) in anhydrous acetonitrile (300mL).
-
Add anhydrous potassium carbonate (61.1g, 442mmol) and a second reagent (compound 199-2, 66.4g, 354mmol).
-
Stir the mixture at 70°C for 24 hours.
-
Filter the reaction mixture to remove solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) to obtain compound 199-3.
Step 2: Synthesis of Intermediate Compound 199-4
-
Dissolve compound 199-3 (6.00g, 43.1mmol) in ethanol (60mL).
-
Add concentrated hydrochloric acid (8.73g, 86.2mmol, 36% purity) and stir at 25°C for 24 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain compound 199-4.
Step 3: Synthesis of Intermediate Compound 199-5
-
Dissolve compound 199-4 (2.00g, 15.5mmol) in anhydrous dichloromethane (40mL).
-
Add triethylamine (1.57g, 15.5mmol) and di-tert-butyl dicarbonate (3.38g, 15.5mmol).
-
Stir the reaction at 20°C for 24 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) to yield compound 199-5.
Step 4: Synthesis of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (199-6)
-
Dissolve compound 199-5 (1.00g, 4.69mmol) in anhydrous tetrahydrofuran (20mL).
-
Cool the solution to 0°C and add lithium aluminum hydride (0.36g, 9.38mmol) portion-wise.
-
Stir the reaction at 20°C for 24 hours.
-
Quench the reaction by adding saturated ammonium chloride solution (200mL).
-
Extract the aqueous phase with ethyl acetate (3 x 100mL).
-
Wash the combined organic phases with saturated sodium chloride solution (2 x 100mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 1:1) to afford Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
Oxidation to this compound
The final step is the oxidation of the primary alcohol to the aldehyde. The Swern oxidation is a common and effective method for this transformation under mild conditions.
Experimental Protocol: Swern Oxidation of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
This is a general protocol for Swern oxidation and should be adapted and optimized for the specific substrate.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Synthetic Pathway and Workflow Visualization
The synthesis of this compound can be visualized as a linear sequence. The following diagrams illustrate the synthetic pathway and a typical experimental workflow for the oxidation step.
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for the Swern oxidation step.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical or agrochemical applications. The cyclopropyl moiety introduces conformational rigidity and can modulate the physicochemical properties of a target molecule, while the aldehyde functionality provides a handle for further chemical transformations.
-
Synthesis of Novel Insecticides: The precursor alcohol, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid.[5] This suggests that the aldehyde derivative could be a valuable building block for creating new and effective crop protection agents.
-
Pharmaceutical Intermediates: The Boc-protected aminocyclopropyl aldehyde scaffold is a valuable pharmacophore. The aldehyde group can be readily converted into other functional groups, such as alkenes via the Wittig reaction, amines via reductive amination, or carboxylic acids via oxidation.[6][7] This versatility allows for the construction of diverse molecular architectures for drug discovery programs. For instance, similar carbamate derivatives are used in the synthesis of protease inhibitors and other therapeutic agents.[8][9]
-
Building Block for Heterocyclic Synthesis: The aldehyde functionality can participate in condensation reactions with various nucleophiles to construct heterocyclic ring systems, which are prevalent in many biologically active compounds.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in organic synthesis and drug discovery. Its unique structural features and versatile reactivity make it an attractive starting material for the preparation of complex molecules with diverse applications. The detailed synthetic protocols and compiled data in this guide are intended to facilitate its use by researchers and scientists in their ongoing research endeavors.
References
- 1. 107259-06-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 107259-06-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. China CAS#107017-73-2 | Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate Manufacturers Suppliers Factory [orchid-chem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 9. iris.uniroma1.it [iris.uniroma1.it]
Methodological & Application
Synthesis of Tert-butyl (1-formylcyclopropyl)carbamate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tert-butyl (1-formylcyclopropyl)carbamate, a valuable building block in organic synthesis and pharmaceutical research. Due to the absence of a publicly available, direct synthesis protocol, this note outlines a reliable two-step pathway commencing with the commercially available precursor, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. The key transformation is a mild oxidation of the primary alcohol to the target aldehyde.
Overview of Synthetic Approach
The synthesis is proposed to be carried out in two main stages:
-
Preparation of Starting Material : The immediate precursor, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, is readily available from commercial suppliers, simplifying the initial steps of the synthesis.
-
Mild Oxidation : The crucial step involves the oxidation of the primary alcohol functionality of the precursor to an aldehyde. To avoid over-oxidation to a carboxylic acid and to ensure compatibility with the Boc-protecting group, a mild and selective oxidizing agent is required. The Dess-Martin periodinane (DMP) oxidation is selected for this protocol due to its proven efficacy under neutral and mild conditions, making it ideal for substrates with sensitive functional groups.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 | C₉H₁₇NO₃ | 187.24 | 1.0 |
| Dess-Martin Periodinane (DMP) | 87413-09-0 | C₁₃H₁₃IO₈ | 424.14 | 1.1 - 1.5 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Quenching Agent |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | Work-up |
| This compound | 107259-06-3 | C₉H₁₅NO₃ | 185.22 | Product |
Experimental Protocol: Dess-Martin Oxidation
This protocol details the oxidation of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate to this compound using Dess-Martin periodinane.
Materials:
-
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert gas supply
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration). Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. The reaction is typically mild.[1][2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This usually takes between 30 minutes to 2 hours.[2]
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously until the layers become clear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, 10% aqueous sodium thiosulfate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Key transformations in the Dess-Martin oxidation of the precursor alcohol.
References
Applications of Tert-butyl (1-formylcyclopropyl)carbamate in Medicinal Chemistry: A Key Building Block for Antiviral Agents
Introduction
Tert-butyl (1-formylcyclopropyl)carbamate is a valuable bifunctional molecule in medicinal chemistry, serving as a constrained building block for the synthesis of complex therapeutic agents. Its unique structure, featuring a cyclopropyl ring, a protected amine (Boc group), and a reactive aldehyde, allows for the introduction of the 1-amino-1-cyclopropylmethyl motif into target molecules. This motif is of significant interest in drug design as the cyclopropyl ring imposes conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the Boc protecting group ensures stability during synthetic manipulations and can be readily removed under acidic conditions to reveal the primary amine for further functionalization.
This document outlines the application of this compound in the synthesis of a prominent antiviral drug, details the relevant experimental protocols, and presents the biological activity of the final compound.
Application in the Synthesis of Boceprevir (SCH 503034), a Hepatitis C Virus (HCV) NS3 Protease Inhibitor
A primary and well-documented application of this compound is as a key starting material in the synthesis of Boceprevir (trade name Victrelis). Boceprevir is a first-in-class orally bioavailable inhibitor of the hepatitis C virus (HCV) nonstructural protein 3 (NS3) serine protease.[1] The NS3 protease is essential for viral replication, making it a prime target for antiviral therapy.
The synthesis of Boceprevir utilizes this compound to construct the P2 fragment of the inhibitor, which incorporates a vinylcyclopropyl moiety. This is achieved through a Wittig-type olefination reaction, converting the aldehyde group into a vinyl group. This transformation is a critical step in assembling the complex structure of Boceprevir.
Quantitative Data: Efficacy of Boceprevir
The following tables summarize the in vitro and in vivo efficacy of Boceprevir.
Table 1: In Vitro Activity of Boceprevir against HCV
| Parameter | Value | Cell Line/Enzyme | Genotype | Reference |
| IC50 | 80 nM | Full-length NS3/4A protease | 1b | [2] |
| EC50 | 200-400 nM | HCV Replicon Assay | 1, 2, 5 | [3] |
| EC90 | 400 nM | HCV Replicon Assay | Not Specified | [4] |
Table 2: Clinical Efficacy of Boceprevir in Combination Therapy (with Peginterferon and Ribavirin)
| Clinical Trial | Patient Population | Treatment Arm | Sustained Virologic Response (SVR) Rate | Reference |
| SPRINT-1 | Treatment-Naïve (Genotype 1) | Boceprevir + P/R (48 weeks) | 75% | [4][5] |
| SPRINT-1 | Treatment-Naïve (Genotype 1) | P/R alone (48 weeks) | 38% | [4][5] |
| RESPOND-2 | Treatment-Experienced (Genotype 1) | Boceprevir + P/R | 59-66% | [6] |
| RESPOND-2 | Treatment-Experienced (Genotype 1) | P/R alone | 21% | [6] |
| Meta-analysis (5 Phase 3 trials) | Compensated Cirrhotics (Genotype 1) | Boceprevir + P/R | 55% | [7] |
| Meta-analysis (5 Phase 3 trials) | Compensated Cirrhotics (Genotype 1) | P/R alone | 17% | [7] |
P/R: Peginterferon and Ribavirin SVR: Sustained Virologic Response, defined as undetectable HCV RNA 24 weeks after completion of therapy, which is considered a cure.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl (1-vinylcyclopropyl)carbamate via Wittig Reaction
This protocol describes the conversion of the aldehyde in this compound to a vinyl group, a key step in the synthesis of the P2 fragment of Boceprevir. The procedure is adapted from standard Wittig reaction protocols on similar substrates.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Syringes and needles
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.05 equivalents) portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a yellow to orange color.
-
-
Wittig Reaction:
-
Cool the freshly prepared ylide solution back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of the aldehyde dropwise to the ylide suspension via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Tert-butyl (1-vinylcyclopropyl)carbamate.
-
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from this compound to Boceprevir.
HCV NS3/4A Protease Signaling Pathway and Inhibition
The NS3/4A protease of HCV plays a crucial role in the viral life cycle by cleaving the viral polyprotein into functional non-structural proteins. Additionally, it disrupts the host's innate immune response by cleaving key signaling molecules.[8][9][10]
Caption: Mechanism of HCV NS3/4A protease action and its inhibition by Boceprevir.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Modulation of Kinase Activities In Vitro by Hepatitis C Virus Protease NS3/NS4A Mediated-Cleavage of Key Immune Modulator Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Boceprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety and efficacy of boceprevir/peginterferon/ribavirin for HCV G1 compensated cirrhotics: meta-analysis of 5 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldehyde Group Reactions of Tert-butyl (1-formylcyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1-formylcyclopropyl)carbamate (CAS No. 107259-06-3) is a valuable bifunctional building block in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a synthetically versatile aldehyde group and a Boc-protected amine on a cyclopropyl scaffold. The cyclopropyl ring provides conformational rigidity and metabolic stability, while the aldehyde allows for a wide range of chemical transformations, making this compound an attractive starting material for the synthesis of novel pharmaceutical agents and complex organic molecules. These application notes provide detailed protocols for key reactions involving the aldehyde functionality of this compound, including reductive amination and the Wittig reaction.
Key Reactions and Applications
The aldehyde group of this compound is amenable to a variety of transformations, offering access to a diverse array of chemical structures. The Boc-protecting group ensures the stability of the amine functionality during these reactions.[1]
Reductive Amination
Reductive amination is a cornerstone reaction for the formation of C-N bonds and the synthesis of secondary and tertiary amines. For this compound, this reaction allows for the introduction of various substituents, leading to the generation of diverse libraries of compounds for drug discovery.
Application: Synthesis of novel substituted cyclopropylmethylamine derivatives for screening as potential therapeutic agents.
Experimental Protocol: General Procedure for Reductive Amination
A detailed experimental procedure for the reductive amination of this compound with a primary amine has been reported.[3][4]
-
Reaction Scheme:
-
This compound is reacted with a primary amine in the presence of a reducing agent to yield the corresponding secondary amine.
-
-
Materials:
-
This compound
-
Primary amine (e.g., Tert-butyl 2-benzylhydrazine-1-carboxylate)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of Tert-butyl 2-benzylhydrazine-1-carboxylate (1 equivalent) in MeOH, add this compound (1 equivalent).
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.
-
-
Purification:
-
The crude product can be purified by flash chromatography on silica gel.
-
Quantitative Data
| Reactant (Aldehyde) | Amine Component | Product | Yield | Analytical Data | Reference |
| This compound | Tert-butyl 2-benzylhydrazine-1-carboxylate | Tert-butyl 2-benzyl-2-((1-((tert-butoxycarbonyl)amino)cyclopropyl)methyl)hydrazine-1-carboxylate | Not explicitly stated, used crude in next step | HRMS (ESI) Calcd for C₂₁H₃₄N₃O₄ [M+H]⁺ 392.2549, Found 392.2545 | [3][4] |
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This reaction allows for the conversion of the formyl group of this compound into a variety of substituted vinyl groups, providing access to compounds with potential applications in materials science and as pharmaceutical intermediates.
Application: Synthesis of vinylcyclopropane derivatives as precursors for more complex molecular architectures.
Experimental Protocol: General Procedure for Wittig Reaction
While a specific example for this compound is not detailed in the provided search results, a general protocol for the Wittig reaction of aldehydes can be adapted.
-
Reaction Scheme:
-
A phosphonium ylide, generated from a phosphonium salt and a strong base, reacts with this compound to form an alkene and triphenylphosphine oxide.
-
-
Materials:
-
This compound
-
Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend the triphenylphosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C or -78 °C and add the strong base dropwise.
-
Stir the resulting ylide solution for 30-60 minutes at the same temperature.
-
Add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash chromatography on silica gel.
-
Signaling Pathway for Wittig Reaction
Caption: Key steps in the Wittig reaction mechanism.
Conclusion
This compound is a versatile building block for the synthesis of a wide range of nitrogen-containing cyclopropane derivatives. The protocols outlined in these application notes for reductive amination and the Wittig reaction provide a foundation for researchers to explore the chemical space around this valuable scaffold. The ability to readily modify the aldehyde group opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science. Further exploration of other aldehyde reactions, such as aldol condensations and oxidations/reductions, will undoubtedly expand the synthetic utility of this compound.
References
Application Notes and Protocols: Facile Boc Deprotection of Tert-butyl (1-formylcyclopropyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from tert-butyl (1-formylcyclopropyl)carbamate to yield 1-aminocyclopropanecarbaldehyde, a valuable building block in medicinal chemistry. The primary method described herein involves acid-catalyzed cleavage using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.
The deprotection proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[2][3] Careful control of reaction conditions is crucial to prevent potential side reactions and ensure a high yield of the desired product.
Experimental Protocols:
Two common and effective methods for the Boc deprotection of this compound are presented below.
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly efficient method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude 1-aminocyclopropanecarbaldehyde.
-
If necessary, the product can be further purified by column chromatography.
Method B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an effective alternative, often yielding the hydrochloride salt of the amine, which can be advantageous for stability and handling.[4]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask containing this compound (1 equivalent), add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is generally complete within 1-3 hours.
-
Upon completion, the hydrochloride salt of the product may precipitate from the solution.
-
If precipitation occurs, dilute the reaction mixture with diethyl ether to facilitate further precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield 1-aminocyclopropanecarbaldehyde hydrochloride.[5]
Data Presentation:
The following table summarizes typical quantitative data for the Boc deprotection protocols. The exact values may vary depending on the scale and specific laboratory conditions.
| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) |
| Reagent | Trifluoroacetic Acid (TFA) | 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Reagent Equivalents | 2 - 10 equivalents | 5 - 10 equivalents |
| Typical Yield | >90% | >90% |
| Product Form | Free amine | Hydrochloride salt |
Mandatory Visualization:
The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection.
Caption: Chemical transformation of Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
References
Application Notes and Protocols: Use of Tert-butyl (1-formylcyclopropyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1-formylcyclopropyl)carbamate is a valuable bifunctional molecule for the synthesis of peptides containing non-natural amino acids. Its structure, featuring a Boc-protected amine and a reactive formyl group on a cyclopropane scaffold, allows for the introduction of conformationally constrained residues into peptide chains. The incorporation of cyclopropyl-containing amino acids can enhance peptide bioactivity and increase stability against enzymatic degradation by restricting the peptide's conformational flexibility.
This document provides detailed application notes and protocols for the use of this compound as a precursor for a cyclopropyl amino acid analogue and its subsequent incorporation and modification in solid-phase peptide synthesis (SPPS). The primary application highlighted is the on-resin modification of the formyl group via reductive amination to introduce molecular diversity.
Physicochemical Properties
| Property | Value |
| CAS Number | 107259-06-3 |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
| Storage | Store at 2-8°C |
Key Applications in Peptide Synthesis
-
Precursor to Non-natural Amino Acids: Serves as a starting material for the synthesis of a Boc- or Fmoc-protected 1-aminocyclopropane carbaldehyde derivative for incorporation into peptides.
-
Introduction of a Reactive Handle: The formyl group acts as a reactive handle for post-synthetic, on-resin modifications.
-
Conformational Constraint: The cyclopropyl moiety introduces rigidity into the peptide backbone, which can be beneficial for receptor binding and stability.
-
Scaffold for Molecular Diversity: The formyl group can be derivatized, most commonly through reductive amination, to append a wide range of chemical moieties.
Experimental Protocols
The overall workflow for utilizing this compound in peptide synthesis involves the preparation of a suitable building block for SPPS, incorporation into the peptide chain, and subsequent on-resin modification.
Protocol 1: Synthesis of Fmoc-(1-formylcyclopropyl)glycine
This protocol describes the conversion of this compound into an Fmoc-protected amino acid suitable for solid-phase peptide synthesis. This involves the oxidation of the formyl group to a carboxylic acid, followed by a protection group swap from Boc to Fmoc.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Oxidation of the Formyl Group:
-
Dissolve this compound in a mixture of acetone and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium permanganate while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with 2M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-(1-carboxymethylcyclopropyl)amine.
-
-
Boc Deprotection:
-
Dissolve the crude Boc-protected amino acid in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA, yielding the crude amino acid as a TFA salt.
-
-
Fmoc Protection:
-
Dissolve the crude amino acid TFA salt in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C.
-
Add a solution of Fmoc-Cl in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1M HCl to pH 2-3, resulting in the precipitation of the Fmoc-protected amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., EtOAc/Hexanes) to obtain pure Fmoc-(1-carboxymethylcyclopropyl)glycine.
-
Protocol 2: Solid-Phase Peptide Synthesis and On-Resin Reductive Amination
This protocol outlines the incorporation of the synthesized Fmoc-(1-formylcyclopropyl)glycine into a peptide sequence on a solid support, followed by the on-resin reductive amination of the formyl group.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-(1-formylcyclopropyl)glycine (synthesized in Protocol 1, assuming the formyl group is appropriately protected, e.g., as a dimethyl acetal, and deprotected on-resin prior to reductive amination. For simplicity, this protocol assumes direct use of a formyl-containing amino acid, with the understanding that protection/deprotection steps may be necessary).
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Primary amine of choice (for reductive amination)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Incorporation of Fmoc-(1-formylcyclopropyl)glycine:
-
Couple Fmoc-(1-formylcyclopropyl)glycine using the same procedure as other amino acids. A double coupling may be beneficial for this sterically hindered amino acid.
-
-
On-Resin Reductive Amination:
-
After the final Fmoc deprotection, wash the resin-bound peptide containing the free N-terminus and the cyclopropyl-formyl group with DMF.
-
Swell the resin in a solution of 1% acetic acid in DMF.
-
Add the desired primary amine (10 eq.) to the resin and agitate for 30 minutes to form the imine.
-
Add sodium cyanoborohydride (10 eq.) and continue to agitate at room temperature overnight.
-
Wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).
-
-
Peptide Cleavage and Precipitation:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
| Experiment | Parameter | Typical Result | Notes |
| Protocol 1: Fmoc-Amino Acid Synthesis | Overall Yield | 40-60% | Yields are dependent on the efficiency of each step and purification losses. |
| Purity | >95% | Determined by HPLC and NMR after recrystallization. | |
| Protocol 2: Peptide Synthesis | Coupling Efficiency | >99% | Monitored by Kaiser test or other qualitative methods. |
| Reductive Amination Yield | 70-90% | Dependent on the primary amine used and reaction conditions. Monitored by LC-MS of a test cleavage. | |
| Final Peptide Purity (after HPLC) | >98% |
Diagrams
Logical Workflow for Peptide Synthesis and Modification
Caption: Workflow for the synthesis and modification of peptides using this compound.
Signaling Pathway (Illustrative Example)
The peptides synthesized using this method could be designed to interact with various signaling pathways. Below is a generic example of a peptide ligand interacting with a G-protein coupled receptor (GPCR) pathway.
Caption: Example of a GPCR signaling pathway modulated by a peptide ligand.
Application Notes and Protocols for Reductive Amination Reactions with Tert-butyl (1-formylcyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This document provides detailed application notes and protocols for the reductive amination of tert-butyl (1-formylcyclopropyl)carbamate, a valuable building block in the synthesis of novel chemical entities due to the presence of a constrained cyclopropyl ring and a protected amine. The Boc (tert-butoxycarbonyl) protecting group offers stability during the reaction and can be readily removed under acidic conditions, allowing for further functionalization.
The protocols outlined below describe common reductive amination strategies, including the use of borohydride reagents and an organocatalytic approach, to couple this compound with a diverse range of primary and secondary amines.
General Reaction Scheme
The reductive amination of this compound proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine. This intermediate is then reduced in situ by a hydride source to yield the corresponding secondary or tertiary amine product.
Pyrazole Derivatives: Versatile Building Blocks for Novel Heterocyclic Compounds in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a pivotal building block in the synthesis of a diverse array of novel heterocyclic compounds.[1][2][3][4][5] Its unique structural features and synthetic versatility have established it as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[6][7] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][8][9] This is exemplified by the commercial success of drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, both of which feature a core pyrazole structure.[2][7]
One of the most significant applications of pyrazole derivatives is in the construction of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines.[2][8][9] This fused ring system is a bioisostere of adenine, a key component of ATP, allowing pyrazolo[3,4-d]pyrimidine derivatives to function as potent kinase inhibitors.[1][10] By competing with ATP for the binding site on kinases, these compounds can modulate cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2][10]
This document provides detailed application notes on the use of aminopyrazole derivatives as precursors to novel heterocyclic compounds, specifically focusing on pyrazolo[3,4-d]pyrimidines as kinase inhibitors. It includes a summary of their biological activities, a detailed experimental protocol for a representative synthesis, and visualizations of synthetic pathways and relevant biological mechanisms.
Application Notes
The synthetic utility of aminopyrazole derivatives, particularly 3-amino-4-cyanopyrazole, lies in their ability to undergo cyclocondensation reactions with various electrophilic reagents to form fused heterocyclic systems. This approach provides a straightforward and efficient route to a wide range of pyrazolo[3,4-d]pyrimidines, which are of significant interest in drug discovery due to their potent and selective inhibition of various protein kinases.[8]
Therapeutic Potential as Kinase Inhibitors:
Protein kinases play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers.[1] Pyrazolo[3,4-d]pyrimidines have emerged as a prominent class of kinase inhibitors, with derivatives showing potent activity against targets such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src tyrosine kinase.[1][2][11][12]
-
CDK Inhibition: CDKs are key regulators of the cell cycle.[1] Overexpression of CDKs, particularly CDK2, is common in many cancers.[10] Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest at the G1/S transition and subsequent apoptosis in cancer cells.[1][12][13]
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by pyrazolo[3,4-d]pyrimidine derivatives can block this process, thereby impeding tumor progression.[11]
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overactive in various cancers, contributing to cell proliferation, survival, and invasion. Pyrazolo[3,4-d]pyrimidine-based Src inhibitors have demonstrated significant antitumor effects in preclinical models.[12]
The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazolo[3,4-d]pyrimidine core. This allows for fine-tuning of their potency, selectivity, and pharmacokinetic properties through targeted chemical modifications.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and protein kinases.
| Compound ID | Target/Cell Line | Assay Type | IC50 Value | Reference |
| Compound 12b | MDA-MB-468 (Breast Cancer) | Antiproliferative | 3.343 ± 0.13 µM | [11] |
| T-47D (Breast Cancer) | Antiproliferative | 4.792 ± 0.21 µM | [11] | |
| VEGFR-2 | Kinase Inhibition | 0.063 ± 0.003 µM | [11] | |
| Compound 14 | MCF-7 (Breast Cancer) | Antiproliferative | 45 nM | [1][13] |
| HCT-116 (Colorectal Carcinoma) | Antiproliferative | 6 nM | [1][13] | |
| HepG-2 (Hepatocellular Carcinoma) | Antiproliferative | 48 nM | [1][13] | |
| CDK2/cyclin A2 | Kinase Inhibition | 0.057 ± 0.003 µM | [1][13] | |
| Compound 15 | MCF-7 (Breast Cancer) | Antiproliferative | 46 nM | [1][13] |
| HCT-116 (Colorectal Carcinoma) | Antiproliferative | 7 nM | [1][13] | |
| HepG-2 (Hepatocellular Carcinoma) | Antiproliferative | 48 nM | [1][13] | |
| CDK2/cyclin A2 | Kinase Inhibition | 0.119 ± 0.007 µM | [1][13] | |
| Compound 1d | MCF-7 (Breast Cancer) | Antiproliferative | 1.74 µM | [5] |
| Compound 1a | A549 (Lung Cancer) | Antiproliferative | 2.24 µM | [5] |
| Compound 22 | A-549 (Lung Cancer) | Antiproliferative | 4.80 µg/mL | [7] |
| Compound 11 | MCF-7 (Breast Cancer) | Antiproliferative | 3.60 µg/mL | [7] |
Experimental Protocols
This section provides a representative protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, starting from the versatile building block, 3-amino-4-cyanopyrazole.
Protocol 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile
This protocol describes the synthesis of a key precursor for pyrazolo[3,4-d]pyrimidines.[6]
Materials:
-
2-(ethoxymethylene)malononitrile
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol.
-
Slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise to the solution.
-
Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will form.
-
Cool the reaction mixture and store it in a refrigerator overnight to ensure complete crystallization.
-
Collect the white solid product by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product to obtain 3-amino-1H-pyrazole-4-carbonitrile.
Protocol 2: Synthesis of a 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one Derivative
This protocol is a representative example of the cyclization reaction to form the pyrazolo[3,4-d]pyrimidine core.[11]
Materials:
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Acetic anhydride
Procedure:
-
Reflux a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid in acetic anhydride.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it to yield the 6-methyl-1-phenylpyrazolo[3,4-d][1][8]oxazin-4(1H)-one intermediate.
-
React the intermediate with an appropriate amine (e.g., p-phenylenediamine) in a suitable solvent and heat to reflux to form the final pyrazolo[3,4-d]pyrimidin-4-one derivative.[11]
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Diagram 1: Synthetic Versatility of 3-Amino-4-cyanopyrazole
Caption: Synthetic pathways from 3-amino-4-cyanopyrazole.
Diagram 2: Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: A typical workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Diagram 3: Simplified Signaling Pathway of CDK2 Inhibition
Caption: Inhibition of the G1/S cell cycle transition by a pyrazolo[3,4-d]pyrimidine.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Tert-butyl (1-vinylcyclopropyl)carbamate via Wittig Reaction
Abstract
This document provides a detailed experimental protocol for the synthesis of Tert-butyl (1-vinylcyclopropyl)carbamate from Tert-butyl (1-formylcyclopropyl)carbamate using the Wittig reaction. The procedure outlines the in-situ preparation of the methylenetriphenylphosphorane ylide followed by its reaction with the cyclopropyl aldehyde. Methodologies for reaction workup, purification of the alkene product, and removal of the triphenylphosphine oxide byproduct are described in detail. This protocol is intended for researchers in organic synthesis and drug development.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[2][3] A key advantage of the Wittig olefination is the specific location of the newly formed double bond, which replaces the carbonyl oxygen. The driving force for this irreversible reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[2][4]
This protocol details the application of the Wittig reaction to a specialized substrate, this compound. The product, an N-Boc protected 1-vinylcyclopropylamine, is a valuable building block in medicinal chemistry. The procedure involves two primary stages: the formation of the phosphonium ylide from its corresponding phosphonium salt and a strong base, followed by the reaction of the ylide with the aldehyde.[5]
Reaction Pathway
The overall transformation involves a two-step, one-pot process. First, the phosphonium salt, methyltriphenylphosphonium bromide, is deprotonated by a strong base like n-butyllithium (n-BuLi) to form the reactive ylide. Second, the aldehyde, this compound, is added to the ylide, which proceeds through a four-membered oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine oxide.[1][6]
Caption: General chemical pathway for the Wittig olefination.
Experimental Protocol
This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using dry solvents.[7]
Materials and Reagents
| Reagent | Abbr. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Methyltriphenylphosphonium Bromide | MTPPB | 357.22 | 1.2 | 429 mg | Dry thoroughly under vacuum before use. |
| Tetrahydrofuran, Anhydrous | THF | 72.11 | - | 15 mL | Use freshly distilled or from a solvent purification system. |
| n-Butyllithium in hexanes (2.5 M) | n-BuLi | 64.06 | 1.2 | 0.48 mL | Handle with care; pyrophoric.[3] |
| This compound | - | 185.23 | 1.0 | 185 mg | Substrate. |
| Saturated Ammonium Chloride Solution (aqueous) | NH₄Cl | 53.49 | - | ~10 mL | For quenching the reaction. |
| Diethyl Ether | Et₂O | 74.12 | - | ~50 mL | For extraction. |
| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | - | As needed | Drying agent. |
Step-by-Step Procedure
A. Ylide Preparation
-
Add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with nitrogen gas for 5-10 minutes.
-
Add anhydrous THF (10 mL) via syringe to dissolve the phosphonium salt, resulting in a suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise via syringe over 5 minutes.
-
Upon addition of the base, the white suspension should turn into a characteristic deep yellow or orange solution, indicating the formation of the ylide.[8]
-
Allow the mixture to stir at 0 °C for 30 minutes.
B. Wittig Reaction
-
Dissolve this compound (185 mg, 1.0 mmol) in anhydrous THF (5 mL) in a separate dry vial under nitrogen.
-
Using a syringe, slowly add the aldehyde solution to the stirring ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
C. Workup and Isolation
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (~10 mL).[8]
-
Transfer the mixture to a separatory funnel containing diethyl ether (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[9]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish solid or oil. The crude material contains the desired alkene and triphenylphosphine oxide.
D. Purification
-
The primary byproduct, triphenylphosphine oxide, can be challenging to remove.[4] Purification is best achieved by flash column chromatography on silica gel.[10]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective. The less polar alkene product should elute before the more polar triphenylphosphine oxide.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Tert-butyl (1-vinylcyclopropyl)carbamate as a colorless oil or white solid.
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 1-3 hours at room temperature |
| Appearance | Colorless oil or low-melting white solid |
| Yield | 65-85% (after purification) |
| Purity | >95% (as determined by ¹H NMR and/or GC-MS) |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the Wittig reaction.
Safety Precautions
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or from a recently opened bottle.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. sciepub.com [sciepub.com]
Application Note: Quantitative Analysis of Tert-butyl (1-formylcyclopropyl)carbamate using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Tert-butyl (1-formylcyclopropyl)carbamate. This compound is a valuable intermediate in organic synthesis and pharmaceutical research. The described protocol is applicable for the analysis of the compound in solution, providing a reliable method for purity assessment, stability studies, and reaction monitoring. The methodology utilizes a reversed-phase C18 column for chromatographic separation and a tandem mass spectrometer for detection, ensuring high selectivity and sensitivity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds due to its protected amine and reactive aldehyde functionalities within a strained cyclopropyl ring system. Accurate and precise quantification of this intermediate is crucial for ensuring the quality and consistency of downstream synthetic steps and for regulatory compliance in drug development. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the necessary selectivity and sensitivity for this purpose. This document provides a comprehensive protocol for the LC-MS analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound (CAS: 107259-06-3)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Sample and Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to an estimated concentration of 1 mg/mL. Dilute this solution with the initial mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL). Filter the diluted sample through a 0.22 µm syringe filter before injection.[2]
LC-MS/MS System and Conditions
The following are suggested starting parameters and should be optimized for the specific instrumentation used.[3]
Liquid Chromatography:
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system[2] |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Acquisition and Analysis
The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion and potential product ions for this compound need to be determined. The molecular weight of this compound is 185.22 g/mol . Therefore, the protonated molecule [M+H]⁺ would be m/z 186.2.
Predicted Fragmentation: The tert-butoxycarbonyl (Boc) group is known to readily lose isobutylene (56 Da) or the entire Boc group (100 Da). Alpha-cleavage adjacent to the carbonyl group of the formyl moiety is also a possible fragmentation pathway.[4][5][6]
Hypothetical MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 186.2 | 130.2 ([M+H - C₄H₈]⁺) | 15 | 100 |
| 186.2 | 86.1 ([M+H - Boc]⁺) | 20 | 100 |
Note: These values are theoretical and require experimental optimization on the specific mass spectrometer being used.
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of the analyte in the samples is then determined from this curve.
Quantitative Data Summary
The performance of the method should be validated according to relevant guidelines. The following table summarizes the expected quantitative performance data for this analytical method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl (1-formylcyclopropyl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl (1-formylcyclopropyl)carbamate. The primary synthetic route addressed is the oxidation of the precursor, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the oxidation of the primary alcohol, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, to the corresponding aldehyde. Several reliable oxidation protocols can be employed for this transformation, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.[1][2]
Q2: Which oxidation method is recommended for a substrate with acid-sensitive functional groups?
A2: For acid-sensitive compounds, Swern oxidation is a suitable choice as it is performed under mild, non-acidic conditions.[3] The Dess-Martin periodinane (DMP) oxidation is also an excellent option, as it is conducted at neutral pH.[4][5]
Q3: Are there any "green" or more environmentally friendly oxidation methods available?
A3: Yes, TEMPO-catalyzed aerobic oxidation is considered a greener alternative.[6] This method can utilize ambient air as the terminal oxidant, reducing the reliance on stoichiometric, heavy-metal-based oxidants and minimizing hazardous waste.[6][7]
Q4: What are the main byproducts of a Swern oxidation, and how should they be handled?
A4: The main byproducts of a Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and triethylammonium chloride.[3][8] Dimethyl sulfide has a notoriously unpleasant odor.[3] To mitigate this, all glassware should be rinsed with bleach or an oxone solution after use to oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[3] Due to the generation of toxic carbon monoxide, this reaction must be performed in a well-ventilated fume hood.[3]
Q5: Can the Dess-Martin periodinane (DMP) reagent be used in the presence of water?
A5: While DMP oxidations are typically run under anhydrous conditions, the presence of one equivalent of water can actually accelerate the reaction rate.[9] However, it is crucial to use anhydrous solvents to ensure reproducibility and prevent potential side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Relevant Oxidation Method(s) |
| Low or No Product Yield | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. For DMP, ensure it has been stored properly to prevent degradation from moisture.[10] For Swern, ensure the oxalyl chloride and DMSO are of high quality. | All |
| Incorrect reaction temperature. | For Swern oxidation, it is critical to maintain a low temperature (typically -78 °C) to avoid side reactions.[11][12] For DMP and TEMPO oxidations, ensure the reaction is run at the recommended temperature (often room temperature). | Swern, DMP, TEMPO | |
| Insufficient amount of oxidizing agent. | Ensure the correct stoichiometry is used. For DMP, at least 1.5 equivalents relative to the alcohol are recommended.[10] | DMP | |
| Formation of an Unexpected Side Product (Epimerization) | The substrate has a chiral center alpha to the alcohol, and the base used is too strong or not sterically hindered. | In Swern oxidation, epimerization at the carbon alpha to the newly formed carbonyl can occur.[3] Using a bulkier base, such as diisopropylethylamine (DIPEA), can help mitigate this side reaction.[3][13] DMP oxidation is known to minimize epimerization.[5][9] | Swern |
| Difficult Product Purification | Contamination with reaction byproducts. | For DMP oxidations, the reduced periodinane byproduct can be removed by filtration after quenching the reaction.[14][15] For Swern oxidations, a standard aqueous workup is typically sufficient to remove the byproducts. | DMP, Swern |
| Reaction is Sluggish or Stalls | For TEMPO-catalyzed reactions, the catalyst may have deactivated. | Ensure all components of the catalytic system (copper source, TEMPO, and any co-catalysts) are added in the correct order and amounts. | TEMPO |
| For DMP oxidations, the reagent may be of low purity. | While impure DMP can sometimes be effective, fully hydrolyzed reagent can be deactivating.[9] Using a fresh, high-purity batch is recommended for consistent results. | DMP |
Quantitative Data Summary
The following table summarizes typical yields for the oxidation of N-Boc protected amino alcohols, which are structurally similar to tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
| Oxidation Method | Typical Yield Range (%) | Notes |
| Swern Oxidation | >90% | Highly effective for a broad range of substrates, including those with sensitive functional groups.[2] |
| Dess-Martin Periodinane (DMP) Oxidation | 95% | Known for high yields and chemoselectivity under mild conditions.[10] |
| TEMPO-catalyzed Aerobic Oxidation | 65-92% | Yields can be high, and the method is environmentally friendly. Reaction times can vary from 30 minutes to 24 hours.[7] |
Experimental Protocols
Protocol 1: Swern Oxidation
This protocol is adapted from standard Swern oxidation procedures.[12][16]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15-30 minutes at -78 °C.
-
Alcohol Addition: Add a solution of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 equivalent) in anhydrous DCM dropwise to the activated mixture. Stir the reaction for another 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude aldehyde by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on established DMP oxidation methods.[10][17]
-
Setup: To a round-bottom flask containing tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 equivalent) dissolved in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours and can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir the mixture vigorously until the organic layer becomes clear. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde for purification by flash column chromatography.
Protocol 3: TEMPO-catalyzed Aerobic Oxidation
This protocol is adapted from copper/TEMPO-catalyzed aerobic oxidation procedures.[7][18][19]
-
Catalyst Preparation: In a flask open to the air, combine CuBr (5 mol %), 2,2'-bipyridine (bpy, 5 mol %), and TEMPO (5 mol %).
-
Reaction Setup: Add acetonitrile as the solvent, followed by the tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 equivalent).
-
Initiation: Add N-methylimidazole (NMI, 10 mol %) to the mixture. The color should change from red-brown to a turbid green upon completion.
-
Reaction: Stir the reaction at room temperature. Reaction times can vary, so monitor the progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with pentane and water. Separate the layers in a separatory funnel.
-
Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. The crude product can be purified by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. byjus.com [byjus.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Dess-Martin Oxidation [organic-chemistry.org]
- 18. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Common side reactions in the formation of N-Boc-1-formylcyclopropylamine
Technical Support Center: N-Boc-1-formylcyclopropylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Boc-1-formylcyclopropylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-Boc-1-formylcyclopropylamine?
A1: A prevalent method involves the oxidation of the corresponding primary alcohol, N-Boc-1-hydroxymethylcyclopropylamine. The Swern oxidation is a frequently employed method due to its mild reaction conditions, which helps to minimize side reactions.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is crucial, especially during the Swern oxidation, which is typically performed at -78 °C to ensure the stability of the reactive intermediates.[3][4] The stoichiometry of reagents, particularly the oxidizing agent and the base, must be precise to avoid incomplete reactions or the formation of byproducts. Anhydrous conditions are also essential to prevent the deactivation of the reagents.[5]
Q3: How can I purify the final product, N-Boc-1-formylcyclopropylamine?
A3: Purification is typically achieved through silica gel column chromatography. Due to the potential for instability on silica gel over extended periods, it is advisable to use a well-passivated column and a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-Boc-1-formylcyclopropylamine.
Issue 1: Low Yield of N-Boc-1-formylcyclopropylamine
Question: I am experiencing a low yield of my target compound after the oxidation of N-Boc-1-hydroxymethylcyclopropylamine. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or competing side reactions. Below is a troubleshooting workflow to help identify and resolve the issue.
Caption: Troubleshooting workflow for low yield of N-Boc-1-formylcyclopropylamine.
Issue 2: Presence of Impurities in the Final Product
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer: The formation of N-Boc-1-formylcyclopropylamine is susceptible to several side reactions. The table below summarizes these reactions, their causes, and preventative measures.
| Side Reaction | Description | Common Cause(s) | Prevention & Mitigation |
| Racemization | Loss of stereochemical integrity at the carbon bearing the formyl group. | Use of a non-bulky base (e.g., triethylamine) during oxidation; prolonged exposure to acidic or basic conditions.[1][6] | Use a bulkier base such as diisopropylethylamine (DIPEA).[4] Maintain neutral pH during workup and purification. |
| Over-oxidation | The formyl group is oxidized to a carboxylic acid. | Excess oxidizing agent; reaction temperature rising above -60 °C.[2] | Use a precise stoichiometry of the oxidizing agent (1.1-1.5 equivalents). Maintain strict temperature control at -78 °C. |
| Ring Opening | The cyclopropane ring undergoes cleavage to form acyclic byproducts. | Exposure to acidic conditions during workup or purification.[7][8] The strained cyclopropane ring is susceptible to acid-catalyzed opening. | Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution). Use a buffered or passivated silica gel for chromatography. |
| Aldol Condensation | Self-condensation of the aldehyde product. | Presence of strong base and elevated temperatures. | Use a non-nucleophilic, hindered base. Maintain low reaction temperatures. |
Experimental Protocols
Protocol 1: Swern Oxidation of N-Boc-1-hydroxymethylcyclopropylamine
This protocol describes a general procedure for the Swern oxidation to synthesize N-Boc-1-formylcyclopropylamine.
Materials:
-
N-Boc-1-hydroxymethylcyclopropylamine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of N-Boc-1-hydroxymethylcyclopropylamine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour.
-
Add DIPEA (5.0 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford N-Boc-1-formylcyclopropylamine.
Caption: Experimental workflow for the Swern oxidation.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Tert-butyl (1-formylcyclopropyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Tert-butyl (1-formylcyclopropyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude this compound?
A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities present. For small-scale purifications and for separating compounds with very different polarities, column chromatography is often preferred. Recrystallization is an excellent method for obtaining highly pure material, especially for larger quantities, provided a suitable solvent system can be found.
Q2: What are the likely impurities in my crude this compound?
A2: While the exact impurity profile depends on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as the corresponding alcohol or amine precursors.
-
Over-oxidized product: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid.
-
Byproducts from the cyclopropanation reaction: Depending on the method used, various side products can be formed.
-
Solvents and reagents: Residual solvents and reagents used in the synthesis and work-up.
Q3: Is this compound stable during purification?
A3: this compound has two potentially sensitive functional groups: the Boc-protecting group and the cyclopropyl aldehyde.
-
Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids and can be cleaved under acidic conditions.[1] It is advisable to avoid strongly acidic eluents in chromatography or acidic conditions during work-up for extended periods. While stable to most bases, prolonged exposure to very strong bases should also be avoided.[2]
-
Cyclopropyl Aldehyde Stability: The cyclopropyl group is strained and can be susceptible to ring-opening or rearrangement reactions, particularly in the presence of acid. The aldehyde group itself can be prone to oxidation or hydration.
It is recommended to perform purification steps at or below room temperature and to use neutral or mildly acidic/basic conditions where possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | 1. The compound is too polar or non-polar for the chosen eluent system, resulting in it remaining on the column or eluting with the solvent front. 2. The compound is degrading on the silica gel. 3. The compound is volatile and is being lost during solvent removal. | 1. Perform thin-layer chromatography (TLC) with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal eluent for separation. 2. Deactivate the silica gel with a small percentage of a base like triethylamine (0.1-1%) in the eluent if degradation is suspected. Alternatively, use a less acidic stationary phase like alumina. 3. Use a rotary evaporator at a moderate temperature and pressure. For highly volatile compounds, consider alternative solvent removal methods like lyophilization if appropriate. |
| Streaking of the compound on TLC and column | 1. The compound is acidic or basic. 2. The sample is overloaded on the TLC plate or column. | 1. For acidic compounds, add a small amount of acetic acid (0.1-1%) to the eluent. For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent. 2. Use a more dilute sample for TLC spotting. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product is an oil instead of a solid after purification | 1. Residual solvent is present. 2. The compound is inherently an oil at room temperature. 3. The presence of impurities is preventing crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Confirm the expected physical state of the pure compound. The melting point is reported to be 76-79 °C.[3] 3. Re-purify the oil using a different technique or a more optimized chromatography gradient. |
| Difficulty finding a suitable recrystallization solvent | 1. The compound has very high or very low solubility in common solvents. | 1. Systematically test a range of single and mixed solvent systems. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. For mixed solvent systems, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until turbidity persists, then heat to clarify and cool slowly. Common solvent systems for carbamates include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[4] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) to elute the solvent through the column.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table provides a template for summarizing purification data. Representative values for similar Boc-protected amino aldehydes are shown.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) | Notes |
| Column Chromatography | 1.0 | 0.75 | 75 | ~85 | >98 | Eluent: 8:2 Hexane/Ethyl Acetate |
| Recrystallization | 1.0 | 0.65 | 65 | ~85 | >99 | Solvent: Ethyl Acetate/Hexane |
Note: The purity values are typically determined by techniques such as NMR spectroscopy, HPLC, or GC-MS.
Visualization
Caption: Decision workflow for selecting a purification technique.
References
Stability and recommended storage conditions for Tert-butyl (1-formylcyclopropyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and recommended storage conditions for Tert-butyl (1-formylcyclopropyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability and to ensure the integrity of the compound, it is recommended to store this compound at -20°C under a dry, inert atmosphere such as nitrogen .[1]
Q2: What is the appearance of this compound?
A2: this compound is a crystalline powder.[1]
Q3: What is the general stability of the tert-butoxycarbonyl (Boc) protecting group on this molecule?
A3: The Boc group is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions and can be cleaved.[2][3] Strong acids or prolonged exposure to even mild acids should be avoided to prevent deprotection. The Boc group can also be removed by thermal decomposition at elevated temperatures.
Q4: How stable is the aldehyde functional group in this molecule?
A4: Aldehydes can be susceptible to oxidation, especially when exposed to air over extended periods. Storing the compound under an inert atmosphere helps to minimize this degradation pathway. The cyclopropyl group adjacent to the aldehyde may influence its reactivity and stability.
Q5: Is this compound sensitive to light?
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1] | To minimize thermal degradation and maintain long-term stability. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen)[1] | To prevent oxidation of the aldehyde group and hydrolysis of the carbamate. |
| Light | Protect from light (e.g., use an amber vial) | To prevent potential photodegradation of the carbamate moiety.[4][6] |
| Moisture | Store in a dry environment | To prevent hydrolysis of the carbamate functional group. |
| pH | Avoid acidic conditions | The Boc protecting group is labile in the presence of acids.[2][3] |
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent reaction yields or appearance of unexpected byproducts.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Step: Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is suspected, it is recommended to use a fresh batch of the reagent. Ensure that the compound has been stored under the recommended conditions.
-
-
Possible Cause 2: Onset of degradation during the reaction.
-
Troubleshooting Step: If the reaction conditions are acidic, consider using a milder acid or a different synthetic route that avoids acidic conditions to prevent cleavage of the Boc protecting group. If the reaction is run at elevated temperatures for a prolonged period, thermal degradation of the Boc group might occur.
-
Issue 2: The Boc protecting group is unintentionally cleaved during a reaction.
-
Possible Cause: Acidic reaction or work-up conditions.
Issue 3: The aldehyde group appears to have low reactivity.
-
Possible Cause: Oxidation of the aldehyde to a carboxylic acid.
-
Troubleshooting Step: If the compound has been stored improperly (e.g., exposed to air), the aldehyde may have oxidized. The purity of the starting material should be checked. Using a freshly opened container or a recently purchased batch is advisable.
-
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol can be adapted to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of a dilute acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a dilute base (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.
-
Thermal Degradation (Solution): Store a solution of the compound at an elevated temperature (e.g., 60°C).
-
Thermal Degradation (Solid State): Place the solid compound in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a specified light intensity). A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating analytical method, such as HPLC with UV detection or LC-MS, to quantify the amount of the parent compound remaining and to detect any degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. [PDF] Photocatalytic degradation of carbamate insecticides: Effect of different parameters | Semantic Scholar [semanticscholar.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection from Cyclopropylamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from cyclopropylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of a cyclopropylamine derivative incomplete?
Incomplete Boc deprotection from cyclopropylamine derivatives can arise from several factors:
-
Insufficient Acid Strength or Concentration: The stability of the Boc group necessitates sufficiently acidic conditions for cleavage. If the concentration of the acid (e.g., trifluoroacetic acid - TFA) is too low, or if the acid has degraded (e.g., absorbed moisture), the deprotection may be slow or incomplete.
-
Low Reaction Temperature: Deprotection is a temperature-dependent reaction. Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow down the rate of Boc cleavage.
-
Steric Hindrance: Bulky substituents on the cyclopropyl ring or the amine itself can sterically hinder the approach of the acid to the Boc group, making deprotection more difficult and requiring more forcing conditions.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration to go to completion.
Q2: Are there any specific side reactions to be aware of when deprotecting N-Boc-cyclopropylamines with strong acids?
Yes, the primary concern is the potential for the acidic conditions to cause the opening of the cyclopropyl ring . The strained three-membered ring is susceptible to cleavage under strong acidic conditions, particularly with superacids. This can lead to the formation of undesired rearranged products. Another common side reaction in Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[1][2]
Q3: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method. The deprotected cyclopropylamine is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value. Staining with ninhydrin can help visualize the primary amine product.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool to monitor the disappearance of the starting material's mass peak and the appearance of the desired product's mass peak. It can also help identify any side products formed.[3][4]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which is typically found around 1.4 ppm.[4]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
-
Question: My TLC and LC-MS analysis show a significant amount of starting N-Boc-cyclopropylamine remaining even after extended reaction time. What should I do?
-
Answer:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. For example, if you are using 20% TFA in dichloromethane (DCM), try increasing it to 50%.
-
Elevate the Temperature: If the reaction is being conducted at 0 °C, allow it to warm to room temperature. Gentle heating (e.g., to 40 °C) can also be effective, but monitor closely for the formation of side products.
-
Switch to a Stronger Acid System: If TFA/DCM is not effective, a solution of 4M HCl in dioxane is a stronger alternative that can facilitate complete deprotection.[5]
-
Extend Reaction Time: Continue to monitor the reaction for a longer period. Some sterically hindered substrates may simply require more time for complete conversion.
-
Issue 2: Formation of Unexpected Side Products
-
Question: My LC-MS analysis shows a mass corresponding to a rearranged or ring-opened product. How can I avoid this?
-
Answer: The formation of ring-opened products is a significant risk with cyclopropylamine derivatives under strong acidic conditions.[6] To mitigate this:
-
Use Milder Acidic Conditions: Reduce the concentration of the acid and run the reaction at a lower temperature (e.g., 0 °C) for a longer time.
-
Switch to a Milder Deprotection Protocol: Consider using alternative, non-acidic, or milder acidic methods that are less likely to induce ring opening. Promising alternatives include:
-
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Standard Acidic | ||||||
| TFA/DCM | 20-50% TFA | Dichloromethane (DCM) | 0 - Room Temp | 0.5 - 2 h | Variable | Risk of cyclopropyl ring opening. |
| HCl/Dioxane | 4M HCl | 1,4-Dioxane | Room Temp | 0.5 - 4 h | High | A stronger acid system; risk of ring opening should be considered.[5][12] |
| Milder/Alternative | ||||||
| Oxalyl Chloride | Oxalyl Chloride, Methanol | Methanol | Room Temp | 1 - 4 h | up to 90% | A mild alternative to strong acids.[7][8][9][13] |
| Thermal Deprotection | None | Methanol or Trifluoroethanol | 150 - 240 °C | 0.5 - 1 h | Good to Excellent | Avoids the use of acid entirely.[10][11] |
Experimental Protocols
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N-Boc-cyclopropylamine derivative (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-20 equivalents, to make a 20-50% v/v solution).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to warm to room temperature.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[2]
-
The resulting cyclopropylamine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve or suspend the N-Boc-cyclopropylamine derivative (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The product hydrochloride salt may precipitate out of the solution.
-
Upon completion, remove the solvent under reduced pressure to obtain the cyclopropylamine hydrochloride salt.[12]
-
If the free amine is required, the salt can be neutralized with a base and extracted.
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
Dissolve the N-Boc-cyclopropylamine derivative (1 equivalent) in methanol at room temperature.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt.[7][8][9]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Potential side reactions during acidic Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with Tert-butyl (1-formylcyclopropyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving tert-butyl (1-formylcyclopropyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a valuable synthetic intermediate characterized by a Boc-protected amine and a formyl group attached to a cyclopropane ring. This structure makes it a useful building block in medicinal chemistry for the synthesis of complex molecules with cyclopropyl moieties, which are known to enhance metabolic stability and binding affinity in drug candidates.
Q2: What types of coupling reactions are compatible with this compound?
The formyl group of this compound readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The most common and effective coupling reactions include:
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Pictet-Spengler Reaction: For the construction of tetrahydro-β-carboline scaffolds, which are prevalent in natural products and pharmaceuticals.
-
Wittig Reaction: For the formation of alkenes.
-
Aldol Condensation: For the creation of β-hydroxy carbonyl compounds.
-
Ugi Four-Component Reaction: For the rapid assembly of complex peptide-like structures.
Q3: How stable is the cyclopropane ring under typical reaction conditions?
The cyclopropane ring in this molecule is generally stable under the conditions used for the coupling reactions mentioned above. However, highly acidic or basic conditions, prolonged reaction times at elevated temperatures, or the use of certain transition metal catalysts could potentially lead to ring-opening side reactions. It is crucial to monitor reactions carefully and use the mildest effective conditions.
Q4: What is the role of the Boc (tert-butoxycarbonyl) protecting group, and when should it be removed?
The Boc group protects the primary amine from participating in unwanted side reactions. It is stable under a wide range of reaction conditions used for coupling at the aldehyde functionality, including reductive amination and Wittig reactions. The Boc group is typically removed at a later stage in the synthetic sequence using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Q5: What are the general recommendations for purifying products derived from this compound?
Purification strategies will depend on the specific product's properties. Common methods include:
-
Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from starting materials and byproducts. The choice of eluent will depend on the polarity of the product.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Acid-Base Extraction: For amine products, acid-base extraction can be a powerful technique to separate them from neutral organic impurities.
Troubleshooting Guides
Reductive Amination
Reductive amination is a widely used method to form C-N bonds. However, several issues can arise during the reaction with this compound.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction pH. | 1. Add a dehydrating agent (e.g., molecular sieves). 2. Use a fresh batch of reducing agent. Test its activity on a simple ketone. 3. Adjust the pH to a mildly acidic range (pH 4-6) to facilitate imine formation. |
| Formation of Alcohol Byproduct | The reducing agent is too reactive and reduces the aldehyde before imine formation. | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion. |
| Over-alkylation (Formation of Tertiary Amine) | The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde. | Use a stoichiometric amount of the amine or a slight excess of the aldehyde. Pre-forming the imine before adding the reducing agent can also minimize this side reaction. |
| Unreacted Starting Material | 1. Steric hindrance from the cyclopropyl group or the amine. 2. Insufficient reaction time or temperature. | 1. Increase the reaction temperature. 2. Prolong the reaction time and monitor by TLC or LC-MS. |
Table 1: Effect of Reaction Parameters on Reductive Amination Yield
| Parameter | Variation | Observed Effect on Yield |
| Reducing Agent | NaBH₄ | Moderate yields, potential for alcohol byproduct. |
| NaBH₃CN | Good yields, requires careful pH control. | |
| NaBH(OAc)₃ (STAB) | Excellent yields, generally the preferred reagent. | |
| Solvent | Dichloromethane (DCM) | Good for imine formation and reduction. |
| Tetrahydrofuran (THF) | Effective, especially for less soluble amines. | |
| Methanol (MeOH) | Can be used, but may react with some reducing agents. | |
| pH | < 4 | Can lead to hydrolysis of the imine. |
| 4 - 6 | Optimal for imine formation. | |
| > 7 | Slows down or prevents imine formation. |
Experimental Protocol: Reductive Amination with a Primary Amine
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add acetic acid (0.1 eq).
-
Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines from tryptamine derivatives and aldehydes.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inappropriate acid catalyst or concentration. 2. Unsuitable solvent. 3. Reaction temperature is too low or too high. | 1. Screen different acid catalysts (e.g., TFA, HCl, Lewis acids). Optimize the catalyst loading. 2. Try different solvents, both protic (e.g., methanol) and aprotic (e.g., dichloromethane, toluene). 3. Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating. |
| Formation of Side Products | 1. Oxidation of the product. 2. N-acylation if the tryptamine has an unprotected nitrogen. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the amine on the tryptamine side chain is appropriately protected if necessary. |
| Difficult Purification | The product has similar polarity to the starting materials. | Ensure the reaction goes to completion by monitoring with TLC. If separation is still difficult, consider derivatizing the product to alter its polarity before purification. |
Table 2: Influence of Catalysts and Solvents on Pictet-Spengler Reaction
| Catalyst | Solvent | General Outcome |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Commonly used, often gives good yields. |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | Effective, but can sometimes lead to side reactions. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Toluene | A good Lewis acid option for certain substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | Acetonitrile (MeCN) | Milder acid catalyst, can be beneficial for sensitive substrates. |
Experimental Protocol: Pictet-Spengler Reaction with Tryptamine
-
To a solution of tryptamine (1.0 eq) in dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add this compound (1.1 eq).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during coupling reactions with this compound.
Addressing solubility challenges of Tert-butyl (1-formylcyclopropyl)carbamate in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Tert-butyl (1-formylcyclopropyl)carbamate in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this compound in their experimental workflows.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
This is a common challenge that can often be resolved by systematically evaluating and adjusting your dissolution procedure. The following guide provides a stepwise approach to troubleshoot and overcome solubility issues.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on its chemical structure, which includes a polar carbamate group and a relatively nonpolar tert-butyl group, polar aprotic solvents are often a good starting point. We recommend trying solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a high-concentration stock solution. For subsequent dilutions or direct dissolution at lower concentrations, other polar organic solvents like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dichloromethane (DCM) can be effective.
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common phenomenon known as "crashing out," where the compound is soluble in the initial organic solvent but not in the final aqueous mixture. To mitigate this:
-
Decrease the final concentration: The most straightforward solution is to lower the target concentration in the aqueous buffer.
-
Increase the organic co-solvent percentage: If your experiment allows, increase the percentage of the organic co-solvent in the final mixture.
-
Slow addition and vigorous stirring: Add the stock solution very slowly (dropwise) to the vigorously stirred aqueous buffer. This can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
Q3: Can I use heat to improve the solubility of this compound?
A3: Gentle heating can be an effective method to increase the solubility of many organic compounds. However, caution is advised as the Boc (tert-Butoxycarbonyl) protecting group can be thermally labile, especially in the presence of acidic or basic impurities. If you choose to heat the solution, we recommend the following:
-
Use a water bath with a controlled temperature, not exceeding 40-50°C.
-
Monitor the solution closely and only heat for the minimum time required to achieve dissolution.
-
Always allow the solution to cool to room temperature before use to check for any precipitation upon cooling.
Q4: Does sonication help with the dissolution of this compound?
A4: Yes, sonication is a useful technique to aid in the dissolution of solids. The high-frequency sound waves can help to break up solid aggregates and increase the interaction between the compound and the solvent. It is generally a safe method that is less likely to cause thermal degradation compared to heating.
Q5: How does the purity of this compound affect its solubility?
A5: Impurities can significantly impact the solubility of a compound. In some cases, impurities may enhance solubility, while in others, they can hinder it. If you are experiencing unexpected solubility issues, it is advisable to verify the purity of your compound using an appropriate analytical method, such as HPLC or NMR.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound is not widely available in the literature, the following table provides a summary of qualitative and estimated solubility in common organic solvents to guide your experiments. This data is based on general principles of organic chemistry and the behavior of structurally similar compounds.
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 mg/mL | A good solvent for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 mg/mL | Similar to DMSO, effective for creating stock solutions. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | A good general-purpose solvent for reactions and dilutions. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | A common solvent for organic synthesis, likely to be effective. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Moderately Soluble | Solubility may be concentration-dependent. |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | Moderately Soluble | May require some assistance (e.g., sonication) for complete dissolution at higher concentrations. |
| Methanol (MeOH) | CH₄O | 5.1 | Sparingly Soluble | The presence of the nonpolar tert-butyl group may limit solubility in highly protic solvents. |
| Water | H₂O | 10.2 | Insoluble | Expected to have very low solubility due to its largely organic character. |
| Hexanes | C₆H₁₄ | 0.1 | Insoluble | Unlikely to be an effective solvent. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a rapid assessment of solubility in various solvents.
-
Preparation: Weigh approximately 1-2 mg of this compound into a small vial.
-
Solvent Addition: Add 100 µL of the test solvent to the vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution.
-
Soluble: If the solid completely dissolves.
-
Partially Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.
Experimental Workflow for Solubility Determination
Caption: A general workflow for determining qualitative solubility.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol allows for the determination of a more precise solubility value.
-
Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Preparation: After equilibration, allow the vial to stand undisturbed for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in the solvent based on the measured concentration and the dilution factor.
Technical Support Center: Scaling Up the Synthesis of Tert-butyl (1-formylcyclopropyl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the pilot-scale synthesis of Tert-butyl (1-formylcyclopropyl)carbamate. It provides detailed experimental protocols, troubleshooting advice, and quantitative data to address common challenges encountered during scale-up.
Overall Synthesis Workflow
The recommended synthetic route for a pilot-scale production of this compound is a two-step process. The first step involves the Boc-protection of 1-aminocyclopropanemethanol to yield the intermediate, Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. The second step is the selective oxidation of this primary alcohol to the target aldehyde.
Caption: Overall workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis and provides guidance for resolution.
Step 1: Boc Protection of 1-aminocyclopropanemethanol
Q1: The Boc-protection reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reactions can be due to several factors:
-
Insufficient Reagents: Ensure at least 1.6 equivalents of Di-tert-butyl dicarbonate (Boc₂O) are used.
-
Base Strength: While triethylamine is generally sufficient, a stronger base like sodium hydroxide can be used if the reaction stalls. However, this may introduce compatibility issues with other functional groups.
-
Temperature: The reaction can be gently heated to 55°C to increase the rate.[1]
-
Solvent System: A mixture of methanol and water is effective for dissolving the amino alcohol starting material and facilitating the reaction.[1]
Q2: How can I efficiently remove unreacted Boc₂O and other byproducts during work-up at a larger scale?
A2: A key byproduct is tert-butanol. For larger scales, simple evaporation followed by drying under high vacuum is effective. Residual Boc₂O can be sublimated into a cold trap by leaving the crude product under high vacuum for an extended period (e.g., 72 hours).[1] This avoids the need for column chromatography, which is often impractical for pilot-scale production.
Step 2: Oxidation to this compound
Q3: Which oxidation method is most suitable for scaling up this synthesis?
A3: Several methods can be employed, each with its own advantages and disadvantages for scale-up:
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild conditions and high yields for sensitive aldehydes. However, DMP is expensive and can be shock-sensitive, requiring careful handling on a large scale. The byproducts can also complicate work-up.
-
Swern Oxidation: This is a cost-effective and widely used method. The main drawbacks are the need for cryogenic temperatures (-78°C) and the generation of foul-smelling dimethyl sulfide (DMS) as a byproduct.[2][3][4]
-
Sulfur Trioxide Pyridine Complex (SO₃·Py) Oxidation: This is a good alternative to Swern oxidation that can often be run at more accessible temperatures (e.g., 0°C to room temperature) and avoids the generation of DMS. It is a commercially available, stable solid.
For pilot studies, the Sulfur Trioxide Pyridine Complex often represents a good balance of reactivity, safety, and operational simplicity.
Q4: I am observing over-oxidation to the corresponding carboxylic acid. How can this be minimized?
A4: Over-oxidation is a common side reaction. To minimize it:
-
Control Temperature: Maintain the recommended reaction temperature. For many mild oxidations, this is at or below room temperature.
-
Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.5 to 3 equivalents, depending on the chosen reagent).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q5: The work-up of my Dess-Martin oxidation is difficult, resulting in a gum-like precipitate. How can I improve this?
A5: The byproduct of DMP oxidation, an iodinane, is often insoluble and can trap the product. To improve the work-up:
-
Quenching: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stirring this mixture for 30 minutes can help to break down the iodinane byproduct into more soluble species.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the solid byproducts before proceeding with the aqueous extraction.
-
Solvent Choice: Adding a less polar solvent like hexanes or ether can help to precipitate the DMP-related byproducts, which can then be removed by filtration.[5][6]
Q6: How can I manage the odor from a large-scale Swern oxidation?
A6: The dimethyl sulfide (DMS) byproduct has a very strong and unpleasant odor.
-
Proper Ventilation: All operations must be conducted in a well-ventilated fume hood.
-
Quenching: Quenching the reaction with an oxidizing agent like bleach (sodium hypochlorite) can help to oxidize the DMS to the less volatile and odorless dimethyl sulfoxide (DMSO). This should be done cautiously in the fume hood.[7]
Troubleshooting Decision Tree for Oxidation Step
Caption: Troubleshooting logic for the oxidation of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
Experimental Protocols
Step 1: Synthesis of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
This protocol is adapted from general procedures for the Boc-protection of amino alcohols.[1][8]
-
Reaction Setup: In a suitable reactor, dissolve 1-aminocyclopropanemethanol (1.0 eq.) in a 10:10:7 mixture of water, methanol, and triethylamine.
-
Reagent Addition: While stirring, slowly add solid di-tert-butyl dicarbonate (Boc₂O, 1.6 eq.). Use a small amount of methanol to rinse any residual solid into the reactor.
-
Reaction: Heat the mixture to 55°C and stir for 16 hours (overnight). A thick slurry may form as tert-butanol is produced.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the slurry to dryness using a rotary evaporator.
-
Place the resulting solid under high vacuum for at least 72 hours to sublimate any remaining Boc₂O.
-
-
Analysis: The product can typically be used without further purification. Confirm identity and purity using ¹H NMR and LC-MS.
Step 2: Oxidation using Sulfur Trioxide Pyridine Complex
This protocol is a scalable and safer alternative to Swern or DMP oxidations.
-
Reaction Setup: Charge a reactor with Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq.) and dichloromethane (DCM, approx. 10 volumes). Add triethylamine (3.0-5.0 eq.) and dimethyl sulfoxide (DMSO, 3.0-5.0 eq.). Cool the mixture to 0-5°C.
-
Reagent Addition: Prepare a solution or slurry of sulfur trioxide pyridine complex (SO₃·Py, 3.0 eq.) in DMSO/DCM and add it portion-wise to the reaction mixture, maintaining the internal temperature below 10°C.
-
Reaction: Stir the reaction at 0-5°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by slowly adding water, keeping the temperature below 20°C.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Quantitative Data Summary
The following tables provide typical quantitative data for the synthesis. Values may need to be optimized for specific pilot plant equipment and conditions.
Table 1: Reagent Quantities and Yields for a Representative 100g Scale Synthesis
| Step | Starting Material | Reagent | Equivalents | Solvent | Typical Yield | Product Purity |
| 1. Boc Protection | 1-Aminocyclopropanemethanol (50 g) | Di-tert-butyl dicarbonate | 1.6 | Methanol/Water/TEA | 90-97% | >95% |
| 2. Oxidation | Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (100 g) | SO₃·Pyridine Complex | 3.0 | Dichloromethane | 85-95% | >98% (after crystallization) |
Table 2: Comparison of Scalable Oxidation Methods
| Oxidation Method | Key Reagents | Temperature | Advantages | Disadvantages on Scale-Up |
| SO₃·Pyridine | SO₃·Py, DMSO, TEA | 0°C to RT | Stable solid reagent, no odor, good yields | Requires careful temperature control during addition |
| Swern | Oxalyl Chloride, DMSO, TEA | -78°C | Inexpensive, high yields | Cryogenic temps, toxic CO gas, DMS odor[2][4] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Mild conditions, high selectivity | Expensive, shock-sensitive, difficult work-up[5][9] |
| TEMPO/Bleach | TEMPO (cat.), NaBr, NaOCl | 0°C | Catalytic, inexpensive reagents | Potential for chlorinated byproducts, exotherm control |
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [1-(tert-Butoxycarbonylamino)cyclopropyl]methanol | 107017-73-2 | TCI AMERICA [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate | C9H17NO3 | CID 11286907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups for 1-Formylcyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate amine protecting group is a critical consideration in the multi-step synthesis of complex molecules, particularly for strained and functionally dense structures like 1-formylcyclopropylamine. This guide provides an objective comparison of various amine protecting groups, summarizing their performance with a focus on stability, cleavage conditions, and reported yields, supported by experimental data where available.
The unique structural features of 1-formylcyclopropylamine, namely the strained three-membered ring and the adjacent electron-withdrawing formyl group, can significantly influence the reactivity of the amine and the stability of the corresponding protected derivatives. Therefore, a careful evaluation of protecting group choice is paramount to ensure high yields and compatibility with subsequent synthetic transformations.
Overview of Common and Alternative Protecting Groups
The most widely used amine protecting groups fall into the carbamate family, including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Additionally, sulfonamide-based groups like nosyl (Ns) and tosyl (Ts), and the electron-withdrawing trifluoroacetyl (TFA) group offer alternative reactivity profiles. The choice among these is often dictated by the principles of orthogonal protection, allowing for the selective removal of one group in the presence of others.
Quantitative Data Summary
The following table summarizes key data for the protection of primary amines, with specific examples for cyclopropylamines where available. It is important to note that optimal conditions can vary depending on the specific substrate and reaction scale.
| Protecting Group | Reagent for Protection | Typical Protection Conditions | Typical Deprotection Conditions | Reported Yields (Protection) | Reported Yields (Deprotection) | Orthogonality Notes |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., TEA, DIPEA, NaOH), Solvent (e.g., CH₂Cl₂, THF, H₂O) | Strong acid (e.g., TFA, HCl in dioxane) | Generally >90% | Generally >90% | Stable to hydrogenolysis and mild base. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., H₂O/Dioxane) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid (HBr/AcOH) | Generally >90% | Generally >90% | Stable to acidic and basic conditions (mild). |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂) | Base (e.g., 20% Piperidine in DMF) | Generally >90% | Generally >90% | Stable to acid and hydrogenolysis. |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Base (e.g., Pyridine, TEA), Solvent (e.g., CH₂Cl₂) | Thiol and base (e.g., thiophenol, K₂CO₃) | Generally >90% | Generally >90% | Stable to acid and hydrogenolysis. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Harsh conditions (e.g., Na/NH₃, SmI₂) | Generally >90% | Variable, can be challenging | Very stable to a wide range of conditions. |
| TFA | Trifluoroacetic anhydride | Base (e.g., TEA), Solvent (e.g., CH₂Cl₂) | Mild base (e.g., K₂CO₃ in MeOH/H₂O) or acid | Generally >90% | Generally >90% | Labile to both acidic and basic hydrolysis. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a primary amine are provided below. These are generalized protocols and may require optimization for 1-formylcyclopropylamine.
Boc Protection
Materials:
-
Primary amine (e.g., 1-formylcyclopropylamine) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary amine in CH₂Cl₂.
-
Add the base (TEA or DIPEA) to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.
Boc Deprotection
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-Boc protected amine in CH₂Cl₂.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
Cbz Protection
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and Water (1:1)
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz protected amine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected amine in MeOH or EtOH.
-
Add Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection
Materials:
-
Primary amine (1.0 equiv)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and Water (1:1)
Procedure:
-
Follow a similar procedure to Cbz protection, substituting Fmoc-Cl for Cbz-Cl.
Fmoc Deprotection
Materials:
-
N-Fmoc protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 30 minutes).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify by chromatography to remove the dibenzofulvene-piperidine adduct.
Visualization of Orthogonal Protection Strategies
The following diagrams illustrate the concept of orthogonal protection, showcasing how different protecting groups can be selectively removed in the presence of others.
Caption: Orthogonal cleavage of common carbamate protecting groups.
The diagram below illustrates a typical workflow for a protection-reaction-deprotection sequence.
Caption: A generalized synthetic workflow involving amine protection.
Conclusion
The choice of an amine protecting group for 1-formylcyclopropylamine requires careful consideration of the overall synthetic strategy. For reactions requiring acidic conditions, Cbz or Fmoc groups are preferable to the acid-labile Boc group. Conversely, if subsequent steps involve hydrogenolysis, Boc or Fmoc would be more suitable than Cbz. For base-sensitive substrates, Boc and Cbz are generally more robust than the base-labile Fmoc group. The sulfonamide-based protecting groups, Nosyl and Tosyl, offer greater stability but often require more forcing deprotection conditions, which may not be compatible with the strained cyclopropane ring. The trifluoroacetyl group, while easily introduced and removed, is significantly more labile and may not be suitable for multi-step sequences.
Researchers should carefully evaluate the stability of their intermediates and the compatibility of the protecting group with all planned synthetic steps to ensure a successful and high-yielding synthesis. The experimental protocols provided herein serve as a starting point, and optimization for the specific substrate is highly recommended.
A Comparative Guide to the Synthetic Routes of Tert-butyl (1-formylcyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl (1-formylcyclopropyl)carbamate is a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its compact structure, featuring a reactive aldehyde on a strained cyclopropane ring, makes it a desirable synthon. This guide provides a comparative analysis of the primary synthetic strategies to access this compound, focusing on experimental data and detailed protocols to aid in methodological selection.
Two principal synthetic strategies have been identified for the preparation of this compound. The most prevalent approach is a two-step process involving the initial synthesis of the corresponding alcohol precursor, Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, followed by its oxidation to the desired aldehyde. A hypothetical direct, one-step synthesis remains less explored in the literature.
Strategy 1: Two-Step Synthesis via an Alcohol Intermediate
This strategy is bifurcated into two key stages: the formation of the cyclopropane ring to yield the alcohol intermediate and the subsequent oxidation of this intermediate.
Part A: Synthesis of the Precursor, Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
The construction of the substituted cyclopropane ring is a critical step. Two powerful organometallic reactions are considered for this transformation: the Kulinkovich reaction and the Simmons-Smith cyclopropanation.
Route 1.1: Kulinkovich Reaction
The Kulinkovich reaction offers a convergent approach to cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst. For the synthesis of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, a plausible starting material would be the methyl ester of N-Boc protected serine.
Representative Experimental Protocol: Kulinkovich Reaction
Materials:
-
N-Boc-serine methyl ester
-
Titanium(IV) isopropoxide
-
Ethylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of N-Boc-serine methyl ester in anhydrous THF is placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Titanium(IV) isopropoxide is added, and the solution is cooled to the desired temperature (typically between -20 °C and room temperature).
-
Ethylmagnesium bromide solution is added dropwise to the stirred mixture.
-
The reaction is stirred at room temperature for a specified time until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
Route 1.2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes using an organozinc carbenoid.[1][2] To synthesize the precursor alcohol, a suitable starting material would be a Boc-protected allylic amine. The hydroxyl-directed nature of the Simmons-Smith reaction can provide high diastereoselectivity.[1]
Specific quantitative data for the Simmons-Smith cyclopropanation to yield Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate is sparse in the literature. A representative protocol based on similar transformations is outlined.[3]
Representative Experimental Protocol: Simmons-Smith Cyclopropanation
Materials:
-
N-Boc-allylamine derivative (e.g., N-Boc-2-amino-prop-2-en-1-ol)
-
Diethylzinc
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-Boc-allylamine derivative in anhydrous DCM at 0 °C under an inert atmosphere, diethylzinc is added dropwise.
-
Diiodomethane is then added dropwise, and the reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
Part B: Oxidation of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
The oxidation of the primary alcohol to the aldehyde is a delicate transformation, as over-oxidation to the carboxylic acid or side reactions due to the strained cyclopropane ring can occur. Several mild oxidation methods are suitable for this step.
Route 1.3: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[4][5] It is known for its high yields and compatibility with a wide range of functional groups.[6] A key advantage is the avoidance of toxic heavy metals.[5]
Route 1.4: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which is a mild and selective oxidant that can be used at room temperature.[7] It is particularly useful for the oxidation of N-protected amino alcohols without epimerization.[7][8]
Route 1.5: Parikh-Doering Oxidation
The Parikh-Doering oxidation is another DMSO-based method that uses a sulfur trioxide pyridine complex as the activator.[9][10] It offers the advantage of being performed at or near room temperature, avoiding the need for cryogenic conditions.[9]
Route 1.6: TEMPO-Catalyzed Oxidation
This method uses a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite or with a copper co-catalyst and air.[11][12] It is considered a green chemistry approach due to the use of a catalyst and often milder conditions.[11]
Comparative Data of Oxidation Methods
| Oxidation Method | Reagents | Typical Yield | Reaction Time | Temperature | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | High | Short | -78 °C to RT | High yields, avoids heavy metals.[5] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[4] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | High | Short | Room Temperature | Mild conditions, high chemoselectivity, no epimerization of adjacent stereocenters.[7][8] | Reagent is expensive and potentially explosive.[7] |
| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, Et₃N | High | Moderate | 0 °C to RT | Milder than Swern, avoids cryogenic conditions.[9] | Can require a large excess of reagents.[10] |
| TEMPO-Catalyzed Oxidation | TEMPO (cat.), Co-oxidant (e.g., NaOCl, Cu/Air) | Good to High | Variable | Room Temperature | Catalytic, environmentally friendly.[11] | Can be substrate-dependent, potential for side reactions with certain co-oxidants.[11] |
Experimental Protocols for Oxidation
Experimental Protocol: Swern Oxidation
Materials:
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
-
Triethylamine (Et₃N)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of anhydrous DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in anhydrous DCM is added dropwise, and stirring is continued for 30 minutes at -78 °C.
-
Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in anhydrous DCM at room temperature is added Dess-Martin Periodinane.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Logical Workflow
The overall synthetic strategy can be visualized as a two-stage process, with options for each stage.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of an alcohol precursor followed by its oxidation. While both the Kulinkovich and Simmons-Smith reactions are powerful methods for constructing the necessary cyclopropane intermediate, the choice of method will depend on the availability of starting materials and the desired stereochemical control. For the subsequent oxidation, several mild and effective methods are available. The Swern and Dess-Martin oxidations are known for their high yields and reliability, with the choice between them often depending on the scale of the reaction and cost considerations. The Parikh-Doering and TEMPO-catalyzed oxidations offer milder alternatives, with the latter being particularly attractive from an environmental perspective. The selection of the optimal synthetic route will ultimately be guided by factors such as substrate availability, desired scale, cost, and the specific requirements for purity and yield. Further research into direct methods of synthesis and more detailed quantitative comparisons of the existing routes would be beneficial to the scientific community.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin reagent - Enamine [enamine.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 11. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
A Guide to the Structural Verification of Tert-butyl (1-formylcyclopropyl)carbamate using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. Tert-butyl (1-formylcyclopropyl)carbamate, a valuable building block, presents a unique structural elucidation challenge due to its compact and strained cyclopropyl ring system. While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structural validation and for distinguishing it from potential isomeric impurities.
This guide provides a comparative analysis of the expected 2D NMR spectral data for this compound and two of its structural isomers: tert-butyl N-(2-oxocyclobutyl)carbamate and tert-butyl N-(1-cyanocyclopropyl)carbamate. By examining the predicted correlations in COSY, HSQC, and HMBC spectra, we will demonstrate how these powerful analytical tools can unequivocally confirm the desired molecular architecture.
Comparative Analysis of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its structural isomers. These predictions are based on established chemical shift values for similar functional groups and structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~35 |
| 2 | ~1.3 - 1.6 (m) | ~15 |
| 3 | ~1.3 - 1.6 (m) | ~15 |
| 4 | ~9.5 (s) | ~200 |
| 5 | ~5.0 (br s) | - |
| 6 | - | ~155 |
| 7 | - | ~80 |
| 8 | ~1.45 (s) | ~28 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl N-(2-oxocyclobutyl)carbamate
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | ~4.5 (m) | ~55 |
| 2' | - | ~210 |
| 3' | ~2.8 (m) | ~45 |
| 4' | ~2.2 (m) | ~20 |
| 5' | ~5.2 (br d) | - |
| 6' | - | ~156 |
| 7' | - | ~80 |
| 8' | ~1.45 (s) | ~28 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl N-(1-cyanocyclopropyl)carbamate
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1'' | - | ~20 |
| 2'' | ~1.5 (m) | ~18 |
| 3'' | ~1.5 (m) | ~18 |
| 4'' | - | ~120 |
| 5'' | ~5.5 (br s) | - |
| 6'' | - | ~154 |
| 7'' | - | ~81 |
| 8'' | ~1.45 (s) | ~28 |
Distinguishing Features in 2D NMR Spectra
The key to differentiating these isomers lies in the unique correlations observed in their 2D NMR spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.
-
For This compound , the cyclopropyl protons (H2 and H3) would show correlations to each other. Crucially, there would be no correlation from the aldehyde proton (H4) to any other proton.
-
In tert-butyl N-(2-oxocyclobutyl)carbamate , we would expect to see a chain of correlations: H1' coupling to H4', and H4' coupling to H3'.
-
For tert-butyl N-(1-cyanocyclopropyl)carbamate , the two sets of cyclopropyl protons (H2'' and H3'') would show correlations to each other.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. It is invaluable for assigning the carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for structural elucidation, as it shows correlations between protons and carbons over two to three bonds.
-
This compound: The aldehyde proton (H4) would show a crucial correlation to the quaternary cyclopropyl carbon (C1) and the carbonyl carbon of the Boc group (C6). The cyclopropyl protons (H2, H3) would show correlations to the quaternary carbon (C1) and the aldehyde carbon (C4).
-
tert-butyl N-(2-oxocyclobutyl)carbamate: The proton at H1' would show correlations to the ketone carbon (C2') and the methylene carbon (C3'). The protons at H3' would correlate with the ketone carbon (C2') and the carbon bearing the nitrogen (C1').
-
tert-butyl N-(1-cyanocyclopropyl)carbamate: The cyclopropyl protons (H2'', H3'') would show correlations to the quaternary carbon (C1'') and the nitrile carbon (C4''). The NH proton (H5'') would show a correlation to the quaternary carbon (C1'') and the Boc carbonyl (C6'').
-
Experimental Protocols
A standardized set of protocols for acquiring high-quality 2D NMR spectra is essential for reliable structural validation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
3. 2D NMR Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral width in the direct dimension (F2) should cover the proton signals, and the indirect dimension (F1) should encompass the expected carbon chemical shift range.
-
HMBC: A gradient-selected HMBC experiment is crucial. The spectral width in F2 will correspond to the proton spectrum, and in F1 to the carbon spectrum. The long-range coupling delay should be optimized for typical ²JCH and ³JCH values (e.g., 50-100 ms).
Visualizing Structural Correlations and Workflows
The following diagrams, generated using DOT language, illustrate the key structural features and the logical workflow for 2D NMR-based validation.
Caption: Molecular structure of this compound.
Caption: Diagnostic HMBC correlations for this compound.
Caption: A typical workflow for structural validation using 2D NMR.
Conclusion
While 1D NMR provides a preliminary fingerprint of a molecule, it often lacks the resolution to definitively distinguish between complex isomers. As demonstrated, a systematic approach employing a suite of 2D NMR experiments—COSY, HSQC, and particularly HMBC—provides the necessary through-bond correlation data to unambiguously validate the structure of this compound. This guide serves as a practical framework for researchers to confidently characterize their synthesized molecules and ensure the integrity of their chemical entities for downstream applications in drug discovery and materials science.
Biological Activity Screening of Tert-butyl (1-formylcyclopropyl)carbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of Tert-butyl (1-formylcyclopropyl)carbamate derivatives is limited in publicly available literature, the unique structural characteristics of these compounds, featuring a strained cyclopropyl ring and a carbamate moiety, suggest potential for significant biological activity. This guide provides a comparative analysis based on structurally related compounds, outlines relevant experimental protocols for screening, and visualizes potential mechanisms and workflows.
The cyclopropyl group, a three-membered ring, is a bioisostere for various functional groups and is known to be present in a range of biologically active natural products and synthetic drugs. Its rigid structure can confer favorable conformational properties for binding to biological targets.[1][2] Similarly, the carbamate functional group is a common feature in many therapeutic agents, often acting as a key pharmacophore or a prodrug moiety.
Comparison with Structurally Related Bioactive Compounds
To infer the potential biological activities of this compound derivatives, a comparison with structurally analogous compounds is instructive. The following table summarizes the activities of related cyclopropylamine and tert-butyl carbamate derivatives.
| Compound Class | Specific Derivative Example | Biological Activity | Quantitative Data (IC50/EC50) | Reference |
| Cyclopropylamine Derivatives | Tranylcypromine | Monoamine Oxidase (MAO) Inhibitor | MAO-A: ~10 µM, MAO-B: ~1 µM | N/A |
| Phenylcyclopropylamine Analogs | Antidepressant | N/A | [1] | |
| N-Arylcyclopropylamine Derivatives | Antifungal | MIC80: 16 µg/mL against C. albicans | [3] | |
| Tert-butyl Carbamate Derivatives | (S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate | Anticancer (Breast Cancer Cells) | Low micromolar range | N/A |
| Tert-butyl 2-(substituted benzamido)phenylcarbamate | Anti-inflammatory | 54.2% inhibition of paw edema | N/A | |
| L-γ-methyleneglutamic acid amide tert-butyl esters | Anticancer (Breast Cancer Cells) | Less potent than parent amides | N/A |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound derivatives could potentially interact with various biological pathways. For instance, if acting as enzyme inhibitors, they might target key enzymes in disease progression. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a cyclopropyl-containing inhibitor.
Experimental Protocols for Biological Activity Screening
The following are detailed methodologies for key experiments to screen for potential anticancer and enzyme inhibitory activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Enzyme Inhibition Assay (e.g., Monoamine Oxidase A)
This protocol assesses the ability of the compounds to inhibit a specific enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and a suitable substrate (e.g., kynuramine).
-
Compound Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and buffer. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline for kynuramine substrate) at excitation/emission wavelengths of 310/400 nm over time.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.
The following diagram illustrates a general workflow for screening the biological activity of a compound library.
Conclusion
References
Reactivity Face-Off: Cyclopropyl vs. Cyclopentyl N-Boc Formyl Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of cyclic scaffolds is a critical decision in the design of novel therapeutics. The inherent conformational constraints and unique electronic properties of small rings can significantly influence a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth comparison of the reactivity of two common building blocks: N-Boc protected cyclopropyl and cyclopentyl formyl derivatives.
The high ring strain of the cyclopropyl group and the greater flexibility of the cyclopentyl ring are expected to lead to notable differences in their chemical behavior. Understanding these nuances is paramount for efficient route development and the synthesis of target molecules. This guide presents available experimental data on key transformations relevant to drug discovery—reductive amination, aldol condensation, and Wittig olefination—and provides detailed experimental protocols.
At a Glance: Reactivity Comparison
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can infer reactivity trends based on existing data and fundamental principles of organic chemistry. The cyclopropyl group, with its high degree of s-character in the C-C bonds and significant ring strain, can exhibit unique reactivity. However, for the reactions discussed below, the primary difference often lies in the steric hindrance and conformational flexibility of the ring systems.
| Reaction Type | Cyclopropyl N-Boc Formyl Derivative | Cyclopentyl N-Boc Formyl Derivative | Key Considerations |
| Reductive Amination | High yields, ring remains intact under organocatalytic conditions.[1] | High yields expected with standard reagents like sodium triacetoxyborohydride. | The stability of the cyclopropyl ring under various reductive amination conditions is a key advantage.[1] |
| Aldol Condensation | Prone to side reactions under harsh basic conditions due to ring strain. | Generally proceeds as expected for a non-enolizable aldehyde. | Careful selection of reaction conditions is crucial to avoid ring-opening of the cyclopropyl derivative. |
| Wittig Olefination | Reacts readily with phosphorus ylides. | Reacts readily with phosphorus ylides. | Steric hindrance from the ring may influence the E/Z selectivity of the resulting alkene. |
Reductive Amination: A Gateway to Novel Amines
Reductive amination is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.
Cyclopropyl Derivative: Stability Under Organocatalytic Conditions
Recent studies have demonstrated the successful organocatalytic reductive amination of chiral donor-acceptor substituted formylcyclopropanes. A key finding is that the cyclopropane ring remains intact throughout the reaction, highlighting the mildness and utility of this method for synthesizing chiral cyclopropyl-containing amines.[1]
Experimental Protocol: Organocatalytic Reductive Amination of a Formylcyclopropane [1]
This protocol describes a general method for the three-component reductive amination of a formylcyclopropane with an amine and Hantzsch ester as the hydride source, catalyzed by a chiral phosphoric acid.
-
Materials:
-
Formylcyclopropane derivative (1.0 equiv)
-
Amine (1.0 equiv)
-
Hantzsch ester (1.1 equiv)
-
Chiral phosphoric acid catalyst (e.g., TRIP) (10 mol%)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
To a solution of the formylcyclopropane derivative and the amine in the anhydrous solvent, add the chiral phosphoric acid catalyst.
-
Add the Hantzsch ester to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or slightly elevated) until completion, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated cyclopropylamine.
-
Cyclopentyl Derivative: A Standard Approach
For the less strained cyclopentyl N-Boc formyl derivative, standard reductive amination conditions using sodium triacetoxyborohydride (STAB) are expected to be highly effective.
Experimental Protocol: Reductive Amination of N-Boc-3-formylcyclopentane
This protocol is a representative procedure for the reductive amination of an N-Boc protected amino aldehyde with a primary amine using sodium triacetoxyborohydride.
-
Materials:
-
tert-Butyl N-(3-formylcyclopentyl)carbamate (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
Dissolve tert-butyl N-(3-formylcyclopentyl)carbamate and the primary amine in anhydrous DCM.
-
If the amine is used as a hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Aldol Condensation: Forging Carbon-Carbon Bonds
The aldol reaction and subsequent condensation provide a powerful method for C-C bond formation. The reactivity of the aldehyde is paramount, and the stability of the starting material under basic or acidic conditions is a key consideration.
Due to the high ring strain of the cyclopropyl group, N-Boc formyl cyclopropane derivatives may be susceptible to ring-opening or rearrangement under harsh basic or acidic conditions that are sometimes employed in aldol reactions. Therefore, milder, modern methods, such as those employing catalytic amounts of a base or acid, are recommended. The cyclopentyl derivative is expected to be more robust under a wider range of aldol conditions.
Experimental Protocol: Aldol Condensation with Acetone
This general protocol can be adapted for both cyclopropyl and cyclopentyl N-Boc formyl derivatives for reaction with a ketone like acetone.
-
Materials:
-
N-Boc formyl derivative (1.0 equiv)
-
Acetone (large excess, acts as reactant and solvent)
-
Base (e.g., 10% aqueous NaOH or solid Ba(OH)₂)
-
Ethanol (co-solvent, if needed)
-
-
Procedure:
-
Dissolve the N-Boc formyl derivative in acetone (and ethanol if required for solubility).
-
Cool the solution in an ice bath.
-
Slowly add the base to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the β-hydroxy ketone (aldol addition product) or the α,β-unsaturated ketone (aldol condensation product), depending on the reaction conditions and the stability of the intermediate.
-
Wittig Olefination: Converting Aldehydes to Alkenes
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones. The reaction of both cyclopropyl and cyclopentyl N-Boc formyl derivatives with phosphorus ylides is expected to proceed efficiently. The stereochemical outcome (E/Z selectivity) may be influenced by the steric bulk of the cycloalkyl group and the nature of the ylide.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide [2]
This protocol describes the formation of an exocyclic methylene group from an aldehyde using a non-stabilized ylide.
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equiv)
-
Strong base (e.g., n-butyllithium or sodium hydride) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc formyl derivative (1.0 equiv)
-
-
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C. Slowly add the strong base and stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide (a color change to deep yellow or orange is typically observed).
-
Wittig Reaction: Cool the ylide solution to 0 °C. Add a solution of the N-Boc formyl derivative in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.
-
Conclusion
Both cyclopropyl and cyclopentyl N-Boc formyl derivatives are valuable building blocks in drug discovery, each with its own reactivity profile. The cyclopropyl derivative, while potentially more susceptible to ring-opening under harsh conditions, has been shown to be stable under modern, mild synthetic methods like organocatalytic reductive amination. The cyclopentyl derivative generally behaves as a typical, less-strained cycloalkane aldehyde. The choice between these two scaffolds will ultimately depend on the specific synthetic route and the desired properties of the final molecule. This guide provides a foundation for researchers to make informed decisions and design efficient synthetic strategies for the preparation of novel therapeutics.
References
The Economic Advantage of Cyclopropylamine Synthesis in Multi-Step Pharmaceutical Production: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step synthesis is a critical decision impacting both the efficiency and the overall cost of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the cost-effectiveness of using Tert-butyl (1-formylcyclopropyl)carbamate versus alternative synthetic routes, primarily focusing on the industrial production of cyclopropylamine, a key intermediate.
While this compound offers a stable, protected form of a functionalized cyclopropylamine, its multi-step synthesis and the associated costs of reagents and purification warrant a careful evaluation against more streamlined approaches. This guide presents a data-driven comparison of synthetic pathways, reagent costs, and overall process efficiency to inform strategic decisions in pharmaceutical synthesis.
Comparative Analysis of Synthetic Routes
The primary alternatives to using pre-functionalized and protected cyclopropylamines like this compound revolve around the synthesis of the core cyclopropylamine moiety followed by subsequent functionalization. The most cost-effective industrial method for cyclopropylamine production starts from gamma-butyrolactone.
| Parameter | This compound Synthesis | Industrial Cyclopropylamine Synthesis (from γ-Butyrolactone) | Reductive Amination of Cyclopropanecarboxaldehyde |
| Starting Material(s) | Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | γ-Butyrolactone, Thionyl Chloride, Methanol, Ammonia | Cyclopropanecarboxaldehyde, Ammonia, Reducing Agent (e.g., H₂) |
| Key Steps | Oxidation | Chlorination, Esterification, Cyclization, Amidation, Hofmann Degradation | Reductive Amination |
| Reported Overall Yield | Yield dependent on oxidation step (typically high with modern reagents) | Up to 86.5%[1] | Variable, often high but dependent on catalyst and conditions |
| Key Reagent Costs | Oxidizing agent (e.g., Dess-Martin Periodinane, Oxalyl Chloride for Swern) | Thionyl Chloride, Sodium Methoxide | Catalyst (e.g., Nickel, Palladium), Hydrogen |
| Process Complexity | Fewer steps if starting from the alcohol, but requires a pre-synthesized intermediate. | Multi-step industrial process, optimized for scale. | Typically a single, catalytic step. |
| Scalability | Suitable for lab to mid-scale. | Proven for large industrial scale.[1] | Scalable, dependent on catalyst availability and cost. |
Cost Analysis of Starting Materials and Reagents
The economic feasibility of a synthetic route is heavily influenced by the cost of raw materials. The following table provides an estimated cost comparison for key starting materials and reagents involved in the synthesis of this compound and its alternatives. Prices are indicative and can vary based on supplier and purity.
| Reagent | Typical Price (USD) | Synthetic Route Association |
| This compound | ~$17/g[2] | Direct use of the target compound |
| γ-Butyrolactone | ~$130/2.5 kg | Industrial Cyclopropylamine Synthesis |
| Cyclopropanecarboxaldehyde | ~$130/5g | Reductive Amination |
| Di-tert-butyl dicarbonate (Boc Anhydride) | ~$88/1kg | Boc Protection Step |
| Dess-Martin Periodinane | ~$711/25g | Oxidation to formyl group |
| Oxalyl Chloride | ~$62/100g[3] | Swern Oxidation to formyl group |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | ~$70.40/5g | Catalytic Oxidation |
Experimental Protocols
Synthesis of this compound
A likely two-step laboratory synthesis starting from a commercially available precursor.
Step 1: Boc Protection of 1-(hydroxymethyl)cyclopropylamine (Hypothetical)
-
To a solution of 1-(hydroxymethyl)cyclopropylamine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and purify by column chromatography to yield Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
Step 2: Oxidation to this compound
-
Using Dess-Martin Periodinane (DMP): To a solution of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in dichloromethane, add Dess-Martin periodinane. The reaction is typically stirred at room temperature for 2-4 hours.[4] The mild conditions and high chemoselectivity are advantages, though DMP is expensive and can be explosive.[4]
-
Using Swern Oxidation: A solution of oxalyl chloride in dichloromethane is cooled to -78°C, followed by the addition of dimethyl sulfoxide (DMSO). A solution of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate is then added, followed by a hindered base like triethylamine. This method is effective but requires cryogenic temperatures and produces a malodorous byproduct.[5][6]
Industrial Synthesis of Cyclopropylamine from γ-Butyrolactone
This multi-step industrial process is optimized for cost-effectiveness at a large scale.
-
Chlorination-Esterification: γ-Butyrolactone is reacted with thionyl chloride in the presence of a catalyst to form γ-chlorobutyryl chloride, which is then esterified with methanol.[1]
-
Cyclization: The resulting methyl γ-chlorobutyrate undergoes cyclization in the presence of a strong base to form methyl cyclopropanecarboxylate.
-
Amidation: The methyl cyclopropanecarboxylate is then reacted with ammonia to yield cyclopropanecarboxamide.
-
Hofmann Degradation: The cyclopropanecarboxamide is treated with a hypohalite solution (Hofmann rearrangement) to produce cyclopropylamine.[1]
This process, while involving multiple steps, utilizes relatively inexpensive starting materials and has been optimized for high overall yield on an industrial scale.[1]
Visualization of Synthetic Pathways
To better illustrate the strategic differences, the following diagrams outline the synthetic workflows.
Conclusion
For large-scale, cost-driven API synthesis, the industrial production of cyclopropylamine from inexpensive starting materials like gamma-butyrolactone presents a more economically viable strategy than the de novo synthesis or purchase of pre-functionalized and protected building blocks like this compound. While the latter offers convenience for smaller-scale laboratory synthesis and situations where protecting group strategy is paramount from the outset, its higher per-gram cost and the expense of the necessary reagents for its synthesis make it less suitable for commercial manufacturing.
The reductive amination of cyclopropanecarboxaldehyde also offers a more direct route to cyclopropylamine, and its cost-effectiveness will largely depend on the price and efficiency of the catalyst employed.
Ultimately, the choice of synthetic route will depend on the scale of production, the specific requirements of the multi-step synthesis, and a thorough cost analysis of all materials and processing steps. However, for cost-critical applications, building the cyclopropylamine core from basic feedstocks remains the industry standard.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess-Martin periodinane 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Oxalyl Chloride | 79-37-8 | TCI AMERICA [tcichemicals.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
Comparative Analysis of Synthetic Routes for Key Tert-butyl Carbamate Intermediates in Pharmaceutical Patents
Introduction
While a direct literature review of patents specifically citing Tert-butyl (1-formylcyclopropyl)carbamate yielded limited results, a comprehensive analysis of the patent landscape reveals several structurally related and pharmaceutically significant tert-butyl carbamate derivatives. These compounds are crucial intermediates in the synthesis of blockbuster drugs. This guide provides a detailed comparison of the patented synthetic methods for two such key intermediates: an intermediate for the anti-epileptic drug Lacosamide and an intermediate for the anticoagulant Edoxaban. The comparison focuses on reaction yields, product purity, and detailed experimental protocols, supported by quantitative data and process diagrams. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in process chemistry and optimization.
I. Intermediate for Edoxaban: Tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate
The synthesis of this complex intermediate is a critical step in the production of Edoxaban, a direct factor Xa inhibitor. Patents CA3087004A1 and EP3752488A1 describe an improved method for its preparation, which is compared against prior art.[1][2]
Comparison of Synthetic Methodologies
The primary innovation in the inventive method is the use of the free base form of the amine starting material, which avoids the formation of viscous slurries and improves yield and purity compared to methods using salt forms of the reactants.
| Parameter | Method of the Invention (Example 1) [1] | Comparative Example 1 (Prior Art: EP1925611A1) [2] | Comparative Example 2 (Prior Art: EP2407457B1) [2] |
| Amine Reactant | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Free Base) | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Oxalate Salt) | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Oxalate Salt) |
| Oxoacetate Reactant | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Hydrochloride Salt) | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Hydrochloride Salt) |
| Base | Triethylamine (0.5 molar eq.) | Triethylamine (large excess) | Triethylamine (added in two portions) |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Temperature | 50-60°C | 60°C, then 20-25°C | 10°C, then 60°C, then 70°C |
| Reaction Time | 8 hours | 22 hours (6h at 60°C, 16h at RT) | 7 hours |
| Yield | 92.2% | 87.1% | 91.1% |
| Purity (HPLC) | 99.35% | 98.29% | 98.50% |
Experimental Protocols
Method of the Invention (Example 1 from EP3752488A1) [2]
-
A mixture of 800 g (2.80 mol) of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (formula A) and 673 g (2.94 mol) of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (formula B) is prepared in 4 L of acetonitrile.
-
The mixture is heated to approximately 50°C.
-
269 mL (1.4 mol) of triethylamine is slowly added while maintaining the temperature.
-
The resulting mixture is heated to about 60°C and stirred for 8 hours.
-
The reaction mass is then cooled to a temperature between 0 and 5°C and filtered.
-
The resulting solid is washed three times with 800 mL of water and subsequently dried to yield the product.
Comparative Example 1 (Method from EP 1925611 A1) [2]
-
5 g of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt is suspended in 27 mL of acetonitrile.
-
The mixture is heated to 60°C, and 8.5 mL of triethylamine is slowly added.
-
4.2 g of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt is added.
-
The mixture is stirred for 6 hours at 60°C and then for 16 hours at 20-25°C.
-
30 mL of water is added, and the mixture is cooled to 10°C and stirred for 1.5 hours before being filtered.
-
The solid is washed with 20 mL of water and dried.
Synthesis Workflow
Caption: Synthesis of the Edoxaban intermediate via amide coupling.
II. Intermediate for Lacosamide: (R)-2-(amino-Boc)-N-benzyl-3-methoxypropenamide
Patent CN102020589B discloses a method for the synthesis of a key intermediate for the drug Lacosamide.[3] The focus is on an efficient alkylation step to introduce a methoxy group.
Alkylation Reaction Data
The patent describes a phase-transfer catalyzed (PTC) alkylation. The yield is optimized by varying reaction conditions such as temperature and the amount of catalyst.
| Parameter | Example 1 [3] | Example 2 [3] | Example 3 [3] |
| Starting Material | (R)-[1-(hydroxymethyl)...]carbamate (57.0g) | (R)-[1-(hydroxymethyl)...]carbamate (57.0g) | (R)-[1-(hydroxymethyl)...]carbamate (57.0g) |
| Alkylating Agent | Dimethyl sulfate (48.7g) | Dimethyl sulfate (109.5g) | Dimethyl sulfate (73g) |
| Base (50% KOH) | 42g | 97.33g | 61.1g |
| Catalyst (TBAB) | 6g | 3.0g | 1.5g |
| Solvent | Ethyl acetate (360g) | Ethyl acetate (360g) | Ethyl acetate (360g) |
| Temperature | 5-10°C (addition), 15-20°C (reaction) | -10-0°C (addition), 5-10°C (reaction) | 0-5°C (addition and reaction) |
| Yield | 95% | 97% | 92.4% |
Experimental Protocol
Alkylation Reaction (Example 2 from CN102020589B) [3]
-
To a 1000ml four-neck round bottom flask, add 57.0g of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, 360g of ethyl acetate, 3.0g of tetrabutylammonium bromide (TBAB), and 109.5g of dimethyl sulfate.
-
Stir the mixture mechanically and cool to below -10°C.
-
Add 97.33g of 50% KOH solution dropwise at a temperature between -10°C and 0°C.
-
After the addition is complete, continue the reaction at 5-10°C.
-
Upon reaction completion, add water and perform an extraction. The organic phase is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
The solvent is evaporated, and n-hexane is added to crystallize the product, yielding 57.9g (97%).
Synthetic Pathway Diagram
Caption: Phase-transfer alkylation for the synthesis of a Lacosamide intermediate.
The patents reviewed provide detailed experimental evidence for the synthesis of valuable tert-butyl carbamate intermediates. For the Edoxaban intermediate, the inventive method demonstrates a clear advantage in yield and purity by utilizing the free base of the amine reactant, simplifying the process and improving efficiency. For the Lacosamide intermediate, the optimized phase-transfer catalyzed alkylation achieves a high yield of 97%. These comparative data and detailed protocols offer valuable insights for process chemists and researchers working on the synthesis of complex pharmaceutical molecules.
References
- 1. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Establishing Analytical Standards for Tert-butyl (1-formylcyclopropyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing analytical standards for Tert-butyl (1-formylcyclopropyl)carbamate, a key building block in organic synthesis and pharmaceutical development. Given the limited availability of public reference standards and analytical data for this specific compound, this document outlines recommended analytical methodologies, provides detailed experimental protocols, and presents comparative data from structurally similar compounds. This guide will enable researchers to develop robust in-house analytical standards for quality control, purity assessment, and characterization.
As a direct comparison, this guide will utilize data for the closely related analog, Tert-butyl (1-formylcyclopentyl)carbamate, to highlight the analytical characteristics and potential variations.
Compound Profiles
A summary of the key physical and chemical properties of this compound and its cyclopentyl analog is presented below.
| Property | This compound | Tert-butyl (1-formylcyclopentyl)carbamate |
| CAS Number | 107259-06-3[1][2] | 168539-99-9[3] |
| Molecular Formula | C9H15NO3 | C11H19NO3[3] |
| Molecular Weight | 185.22 g/mol [4] | 213.27 g/mol [3] |
| Melting Point | 76-79 °C[2] | Not available |
| Boiling Point (Predicted) | 280.7±19.0 °C[4] | Not available |
| Purity (Typical) | ≥98%[2] | Not available |
Recommended Analytical Techniques
A multi-technique approach is recommended for the comprehensive analysis of this compound. The following methods provide orthogonal information regarding the identity, purity, and stability of the compound.
-
High-Performance Liquid Chromatography (HPLC): Ideal for purity determination and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and for providing structural information through fragmentation patterns. Due to the thermal lability of carbamates, careful method development is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structure elucidation and confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.
The logical workflow for analyzing a new batch of this compound is outlined below.
Experimental Protocols
Detailed protocols for the recommended analytical techniques are provided below. These are based on established methods for N-Boc protected compounds and should be optimized for specific instrumentation.
This method is designed for the purity assessment and quantification of related substances.
-
Instrumentation: HPLC with UV or Mass Spectrometric (MS) detection.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS (ESI+).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 1:1 mixture of water and acetonitrile.
This method is suitable for identifying volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C (use of a cooled inlet is recommended to minimize on-column degradation).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in dichloromethane.
For structural confirmation and identification of major components.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl3) or DMSO-d6.
-
¹H NMR:
-
Expected Chemical Shifts (δ) for this compound (Predicted):
-
~9.5 ppm (singlet, 1H, -CHO)
-
~5.0 ppm (broad singlet, 1H, -NH)
-
~1.4 ppm (singlet, 9H, -C(CH3)3)
-
~1.2-1.6 ppm (multiplets, 4H, cyclopropyl -CH2)
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ) for this compound (Predicted):
-
~200 ppm (-CHO)
-
~155 ppm (-C=O, carbamate)
-
~80 ppm (-C(CH3)3)
-
~40 ppm (quaternary cyclopropyl C)
-
~28 ppm (-C(CH3)3)
-
~15-20 ppm (cyclopropyl -CH2)
-
-
Comparative Data
The following tables present a comparison of expected analytical data for this compound and its cyclopentyl analog. This data is based on typical values for related structures and should be confirmed experimentally.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Functional Group | This compound | Tert-butyl (1-formylcyclopentyl)carbamate |
| Aldehyde (-CHO) | ~9.5 (s) | ~9.6 (s) |
| Carbamate (-NH) | ~5.0 (br s) | ~5.2 (br s) |
| Tert-butyl (-C(CH₃)₃) | ~1.4 (s) | ~1.4 (s) |
| Cycloalkane (-CH₂-) | ~1.2-1.6 (m) | ~1.6-2.0 (m) |
Table 2: Predicted Mass Spectrometry Fragmentation (m/z)
| Ion | This compound | Tert-butyl (1-formylcyclopentyl)carbamate |
| [M+H]⁺ | 186.11 | 214.14 |
| [M-C₄H₈]⁺ (Loss of isobutylene) | 130.06 | 158.09 |
| [M-Boc+H]⁺ | 86.06 | 114.09 |
| [C₄H₉]⁺ | 57.07 | 57.07 |
Visualization of Key Relationships
The following diagram illustrates the relationship between the target compound and its potential impurities or degradation products.
By implementing these analytical methodologies and utilizing the comparative data, researchers can confidently establish robust in-house standards for this compound, ensuring the quality and consistency of this important synthetic intermediate.
References
Orthogonal Protection Strategies for Cyclopropylamines: A Comparative Guide Featuring the Boc Group
For researchers, scientists, and drug development professionals, the selective protection and deprotection of amine functionalities are critical steps in the multi-step synthesis of complex molecules. This guide provides a comprehensive comparison of orthogonal protection strategies for cyclopropylamines, with a central focus on the widely used acid-labile tert-butoxycarbonyl (Boc) group. We will explore its interplay with other key protecting groups, namely benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc), providing a framework for their strategic application in synthetic workflows.
The cyclopropylamine motif is a valuable building block in medicinal chemistry, known for its unique conformational properties and metabolic stability. The strategic use of protecting groups is paramount when incorporating this moiety into larger, multifunctional molecules. Orthogonal protection, the ability to selectively remove one protecting group in the presence of others, is a key strategy that enables precise control over the synthetic route.[1][2]
This guide will delve into the experimental details of protecting cyclopropylamine with Boc, Cbz, and Fmoc groups, and their respective deprotection methods. By presenting this data in a comparative format, we aim to facilitate the rational design of protection strategies in complex synthetic endeavors.
Comparison of Amine Protecting Groups for Cyclopropylamine
The choice of a protecting group is dictated by its stability towards various reaction conditions and the selectivity of its removal. The Boc group, being sensitive to acidic conditions, forms an orthogonal pair with protecting groups that are cleaved under different mechanisms, such as the hydrogenolysis-labile Cbz group and the base-labile Fmoc group.[2][3]
| Protecting Group | Structure | Typical Protection Reagent | Typical Protection Conditions | Typical Yield (%) | Deprotection Condition |
| Boc (tert-butoxycarbonyl) | Boc-NH- | Di-tert-butyl dicarbonate ((Boc)₂O) | (Boc)₂O, NEt₃, CH₂Cl₂ | >95 | TFA/CH₂Cl₂ or HCl/Dioxane |
| Cbz (benzyloxycarbonyl) | Cbz-NH- | Benzyl chloroformate (Cbz-Cl) | Cbz-Cl, NaHCO₃, Dioxane/H₂O | ~90 | H₂, Pd/C, MeOH |
| Fmoc (fluorenylmethyloxycarbonyl) | Fmoc-NH- | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | >90 | 20% Piperidine in DMF |
Table 1: Comparison of Common Orthogonal Protecting Groups for Cyclopropylamine. This table summarizes the typical reagents, conditions, and yields for the protection of cyclopropylamine with Boc, Cbz, and Fmoc groups, along with their standard deprotection conditions.
The Principle of Orthogonality in Action
The true utility of these protecting groups is realized in molecules bearing multiple amine functionalities where selective manipulation is required. A diaminocyclopropane derivative, for instance, can be orthogonally protected with Boc and Cbz groups. This allows for the selective deprotection of one amine for further functionalization while the other remains protected.
The diagram below illustrates the concept of orthogonal deprotection on a hypothetical N-Boc, N'-Cbz-diaminocyclopropane.
Figure 1: Orthogonal Deprotection Strategy. This diagram illustrates the selective removal of either the Boc or Cbz group from a dually protected diaminocyclopropane, enabling site-specific modifications.
Experimental Protocols
Detailed methodologies for the protection and selective deprotection of cyclopropylamines are crucial for reproducible results.
Protocol 1: N-Boc Protection of Cyclopropylamine
Materials:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclopropylamine (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.2 equiv).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-cyclopropylamine.
Protocol 2: N-Cbz Protection of Cyclopropylamine
Materials:
-
Cyclopropylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of cyclopropylamine (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 equiv).
-
Stir the reaction at room temperature for 4-6 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-cyclopropylamine.[3]
Protocol 3: Selective Deprotection of Boc in the Presence of Cbz
Materials:
-
N-Boc, N'-Cbz protected diamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-Boc, N'-Cbz protected diamine (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (10-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess TFA under reduced pressure to yield the Cbz-protected amine as its TFA salt.
The following workflow provides a decision-making process for a typical protection/deprotection sequence involving a cyclopropylamine.
Figure 2: Experimental Workflow. A simplified workflow for a synthetic sequence involving the protection and deprotection of a cyclopropylamine.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of cyclopropylamines is a strategic decision that hinges on the overall synthetic plan. The Boc group, with its acid lability, is an excellent choice for many applications and serves as a cornerstone for orthogonal strategies when paired with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups. By understanding the specific conditions required for the introduction and removal of these groups, researchers can navigate complex syntheses with precision and efficiency. The data and protocols presented in this guide offer a practical starting point for the successful implementation of these strategies in the synthesis of novel cyclopropylamine-containing molecules.
References
Safety Operating Guide
Proper Disposal of Tert-butyl (1-formylcyclopropyl)carbamate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl (1-formylcyclopropyl)carbamate (CAS No. 107259-06-3), a compound commonly used in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with several hazard statements, indicating it can cause skin irritation, serious eye damage, and respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted through an approved waste disposal plant. Do not dispose of this chemical into drains or the environment.
-
Collection of Waste:
-
Carefully collect any waste material, including unused product and contaminated items (e.g., filter paper, gloves).
-
Place the waste in a clearly labeled, sealed, and suitable container. Ensure the container is compatible with the chemical.
-
-
Storage of Waste:
-
Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Contacting a Licensed Waste Disposal Service:
-
Arrange for the collection and disposal of the chemical waste with a licensed and reputable hazardous waste disposal company.
-
Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container.
-
Once decontaminated, containers can be disposed of according to local regulations, which may include recycling or regular waste streams. Do not reuse empty containers for other purposes.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tert-butyl (1-formylcyclopropyl)carbamate
Essential Safety and Handling Guide for Tert-butyl (1-formylcyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for this compound (CAS No. 107259-06-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage. [1]
-
H335: May cause respiratory irritation. [1]
-
H412: Harmful to aquatic life with long lasting effects. [1]
Based on these hazards, the following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent serious eye damage (H318). |
| Hand Protection | Nitrile rubber gloves. Inspect gloves for integrity before use. | To prevent skin irritation (H315). |
| Skin and Body | A lab coat or other protective clothing that covers exposed skin. | To prevent skin irritation (H315). |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory irritation (H335). |
II. Operational Plan: Handling Procedures
Given that this compound is a solid, potentially air and moisture sensitive compound, the following step-by-step handling procedures should be followed to minimize exposure and maintain compound integrity.
A. Preparation and Weighing:
-
Work Area Preparation : Conduct all handling of the solid compound within a certified chemical fume hood to mitigate inhalation risks.
-
Inert Atmosphere : For sensitive reactions, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line to prevent degradation.
-
Weighing : Weigh the required amount of the compound in a tared, sealed container to prevent the generation of dust.
B. Addition to Reaction:
-
Controlled Addition : Add the solid compound to the reaction vessel in a controlled manner to avoid splashing and dust formation.
-
Inert Transfer : If the reaction is air-sensitive, dissolve the compound in a dry, degassed solvent and transfer the resulting solution to the reaction vessel via cannula or syringe.
III. Disposal Plan
The disposal of this compound and its contaminated waste must be carried out in accordance with local, state, and federal regulations.
A. Waste Segregation:
-
Solid Waste : Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing the compound in a separate, labeled hazardous waste container for liquid chemical waste.
B. Disposal Method:
-
Licensed Disposal Service : All waste containing this compound should be disposed of through a licensed professional waste disposal service.
-
Environmental Precaution : Do not dispose of this compound down the drain, as it is harmful to aquatic life.[1]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
